molecular formula C10H7NO2 B069182 2-Benzoyloxazole CAS No. 174150-58-4

2-Benzoyloxazole

Cat. No.: B069182
CAS No.: 174150-58-4
M. Wt: 173.17 g/mol
InChI Key: LAYXHUOYWYRVDY-UHFFFAOYSA-N
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Description

2-Benzoyloxazole is a privileged heterocyclic scaffold of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical candidates and functional materials. Its structure, featuring an oxazole ring conjugated with a benzoyl moiety, is commonly explored as a core fragment in inhibitors and modulators of various biological targets. Researchers utilize this compound in cyclization reactions, as a precursor for metal-catalyzed cross-couplings, and in the synthesis of libraries for high-throughput screening. Its photophysical properties also make it a compound of interest in materials science for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. This product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, enabling reliable and reproducible research outcomes.

Properties

IUPAC Name

1,3-oxazol-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYXHUOYWYRVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584531
Record name (1,3-Oxazol-2-yl)(phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174150-58-4
Record name (1,3-Oxazol-2-yl)(phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzoyloxazole
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzoyloxazole: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzoyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and established synthetic protocols. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a benzoxazole core substituted with a benzoyl group at the 2-position. The benzoxazole moiety is a bicyclic system composed of a fused benzene and oxazole ring.

Systematic IUPAC Name: (Oxazol-2-yl)(phenyl)methanone

Chemical Structure:

Chemical Structure of this compound

IdentifierValue
CAS Number 174150-58-4
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
SMILES O=C(c1ccccc1)c2ncco2
InChI 1S/C10H7NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H
InChIKey LAYXHUOYWYRVDY-UHFFFAOYSA-N

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the parent benzoxazole scaffold and related derivatives can provide valuable insights. Benzoxazoles are generally characterized as stable, aromatic compounds.

PropertyValueSource
Physical Form Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water. Expected to be soluble in common organic solvents like ethanol, acetone, and DMSO.[2][3][4]

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or ester.[5]

General Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of 2-aminophenol with benzoic acid or, more efficiently, with benzoyl chloride. The reaction proceeds via an initial N-acylation of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

Synthesis Reactant1 2-Aminophenol Intermediate N-(2-hydroxyphenyl)benzamide Reactant1->Intermediate + Reactant2 Benzoyl Chloride Reactant2->Intermediate Catalyst Catalyst / Heat Intermediate->Catalyst Product This compound Dehydration - H₂O Catalyst->Product Intramolecular Cyclization

General synthesis of this compound.

Experimental Protocols

Method 1: From 2-Aminophenol and Benzoic Acid [6]

This method utilizes a direct condensation reaction catalyzed by an acidic medium.

Materials:

  • 2-Aminophenol

  • Benzoic acid

  • Ammonium chloride (catalyst)

  • Ethanol (solvent)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of ammonium chloride (e.g., 0.5 eq).

  • Stir the resulting mixture at 80°C for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Method 2: From 2-Aminophenol and Benzoyl Chloride under Microwave Irradiation [7]

This method offers a more rapid and potentially higher-yielding synthesis.

Materials:

  • 2-Aminophenol

  • Benzoyl chloride

  • Brønsted and Lewis dual acidic (Hf-BTC) catalyst (or other suitable catalyst)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2-aminophenol (1.0 eq) and benzoyl chloride (1.0 eq).

  • Add the Hf-BTC catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling, the product can be isolated and purified by standard techniques such as column chromatography.

Characterization

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would show characteristic signals for the aromatic protons of both the benzoxazole and benzoyl moieties.

    • ¹³C NMR spectroscopy would reveal the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the benzoyl group.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1650-1700 cm⁻¹.

    • Characteristic bands for the C=N and C-O-C stretching of the oxazole ring, as well as aromatic C-H and C=C stretching vibrations, would also be present.

  • Mass Spectrometry (MS):

    • The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (173.17 g/mol ).

    • Fragmentation patterns would likely involve the loss of the benzoyl group or cleavage of the oxazole ring.

Biological and Pharmacological Potential

Benzoxazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9][10]

The introduction of a benzoyl group at the 2-position of the benzoxazole ring may modulate its biological activity. While specific studies on this compound are scarce, research on structurally similar 2-substituted benzoxazoles provides insights into its potential pharmacological profile.

Anticancer Activity

Numerous benzoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12][13] Some derivatives have shown potent inhibitory activity against key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[14][15] Inhibition of VEGFR-2 can lead to the suppression of tumor growth and metastasis. It is plausible that this compound could exhibit similar anticancer properties, a hypothesis that warrants further investigation.

Signaling Pathways

The anticancer activity of some benzoxazole derivatives has been linked to the induction of apoptosis (programmed cell death).[15] This is often mediated through the activation of caspases, a family of proteases that play a central role in the apoptotic cascade.

Apoptosis Benzoxazole 2-Substituted Benzoxazole (e.g., this compound) VEGFR2 VEGFR-2 Inhibition Benzoxazole->VEGFR2 CellCycle Cell Cycle Arrest Benzoxazole->CellCycle Caspase Caspase Activation Benzoxazole->Caspase Apoptosis Apoptosis VEGFR2->Apoptosis CellCycle->Apoptosis Caspase->Apoptosis

Potential signaling pathways for benzoxazole derivatives.

Further studies are required to elucidate the specific signaling pathways that may be modulated by this compound.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided an overview of its chemical structure, physicochemical properties, and synthetic methodologies. While specific experimental data for this compound is limited, the established chemistry and biological activities of the broader benzoxazole class suggest that it is a promising candidate for further investigation, particularly in the context of anticancer drug discovery. Future research should focus on the detailed experimental characterization of this compound and a thorough evaluation of its biological activities and mechanisms of action.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the synthesis of 2-phenylbenzoxazole, a prominent member of the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photoluminescent properties.

Core Synthetic Mechanism: Condensation and Cyclization

The most established and widely utilized method for synthesizing 2-phenylbenzoxazole is the condensation reaction between 2-aminophenol and a benzoyl equivalent, such as benzoic acid, benzoyl chloride, or benzaldehyde.[1][2] The fundamental process involves two key stages: the initial formation of an intermediate, followed by an intramolecular cyclodehydration to form the stable benzoxazole ring.

The general mechanism can be described as follows:

  • Amide/Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the benzoyl compound.

    • When using benzoyl chloride or benzoic acid , this leads to the formation of an N-(2-hydroxyphenyl)benzamide intermediate.[1]

    • When using benzaldehyde , a Schiff base (imine) intermediate is formed.

  • Intramolecular Cyclization: The hydroxyl group on the 2-aminophenol moiety then acts as a nucleophile, attacking the electrophilic carbon of the newly formed amide or imine. This step results in the formation of a heterocyclic intermediate.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the intermediate, leading to the formation of the aromatic 2-phenylbenzoxazole ring.[3] This step is often promoted by heat or the presence of a dehydrating agent, such as polyphosphoric acid (PPA).[1]

A diagram illustrating the reaction mechanism is provided below.

Reaction_Mechanism_2_Phenylbenzoxazole cluster_intermediate Intermediate cluster_cyclization Cyclized Intermediate r1 2-Aminophenol intermed N-(2-hydroxyphenyl)benzamide r1->intermed Nucleophilic Acyl Substitution r2 Benzoyl Chloride r2->intermed plus1 + cycl_intermed 2,3-dihydro-2-phenyl-1,3-benzoxazol-2-ol intermed->cycl_intermed Intramolecular Cyclization p1 2-Phenylbenzoxazole cycl_intermed->p1 Dehydration (-H₂O) p2 H₂O plus2 +

Caption: Reaction mechanism for the synthesis of 2-Phenylbenzoxazole.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of 2-phenylbenzoxazole. Below are two common protocols using different benzoyl sources.

Protocol 1: From 2-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA)

This traditional method utilizes benzoic acid and a strong dehydrating agent.[1]

  • Reactant Mixing: Add 2-aminophenol (1.0 equivalent) and benzoic acid (1.1 equivalents) to polyphosphoric acid (PPA), typically 10-20 times the weight of the reactants, in a suitable reaction vessel.

  • Heating: Heat the mixture to 180-220°C with continuous mechanical stirring for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully and slowly pour the hot reaction mixture onto crushed ice while stirring vigorously. This will precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by filtration. Wash the solid sequentially with water and then with a dilute sodium bicarbonate solution to neutralize and remove any unreacted benzoic acid.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 2-phenylbenzoxazole.[1]

Protocol 2: Catalytic Synthesis from 2-Aminophenol and Benzaldehyde

Modern approaches often employ catalysts for milder and more efficient synthesis.[1][4]

  • Reactant and Catalyst Mixing: In a reaction flask, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles).[4]

  • Reaction Conditions: The reaction can be performed under solvent-free conditions with sonication at 70°C for approximately 30 minutes.[4] Alternatively, a transition metal catalyst in a solvent like ethanol or toluene can be used, with heating or microwave irradiation.[1] An oxidant (e.g., air) may also be introduced.[1]

  • Work-up: If a solid catalyst is used, it can be separated by filtration (or magnetically if applicable).[4] The solvent, if used, is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography or recrystallization to afford the final product.[1]

Quantitative Data Summary

The efficiency of 2-phenylbenzoxazole synthesis is highly dependent on the chosen reactants, catalysts, and reaction conditions. The following table summarizes quantitative data from various synthetic approaches.

2-Aminophenol DerivativeAldehyde/Carboxylic AcidCatalyst/ReagentConditionsYield (%)Reference
2-AminophenolBenzaldehydeImidazolium chlorozincate (II) on Fe3O4Solvent-free, Sonication, 70°C, 30 min90[4]
2-AminophenolBenzoic AcidPolyphosphoric Acid (PPA)180-220°C, 2-4 hoursNot specified, but a standard method[1]
2-AminophenolBenzaldehyde[Fe3O4@SiO2@Am-PPC-SO3H][HSO4]Water, Reflux, 45 min79-89[2]
2-AminophenolBenzaldehydeTiO2–ZrO2Acetonitrile, 60°C, 15-25 min83-93[2]
2-AminophenolBenzaldehydePalladium-supported nanocatalystDMF, K2CO3, O2, 80°C, 18 h83-95[2]

Mandatory Visualization: Experimental Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of 2-phenylbenzoxazole.

Experimental_Workflow step1 Step 1: Reactant Mixing (2-Aminophenol, Benzoyl Source, Catalyst, Solvent) step2 Step 2: Reaction (Heating / Sonication / Microwaves) step1->step2 Initiate Reaction step3 Step 3: Work-up (Quenching, Extraction, Catalyst Filtration) step2->step3 Reaction Complete step4 Step 4: Purification (Solvent Evaporation, Column Chromatography or Recrystallization) step3->step4 Crude Product product Pure 2-Phenylbenzoxazole step4->product Purified Product step5 Step 5: Characterization (NMR, IR, Mass Spectrometry) product->step5 Analysis

References

An In-depth Technical Guide to the Discovery and History of 2-Benzoyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2-Benzoyloxazole, a notable member of the benzoxazole class of heterocyclic compounds. While the definitive first synthesis of this compound is not prominently documented in historical records, its origins are intrinsically linked to the pioneering work in heterocyclic chemistry during the late 19th and early 20th centuries. This document details the probable early synthetic routes, modern synthetic methodologies, and available physicochemical data. It also explores the broader biological significance of the benzoxazole scaffold, including its recognized antimicrobial and anticancer activities, and discusses the potential mechanisms of action. Experimental protocols for the synthesis of related 2-substituted benzoxazoles are provided to serve as a practical reference for researchers in the field.

Discovery and Historical Perspective

The history of this compound is interwoven with the broader development of benzoxazole chemistry. While a specific date or individual credited with the first synthesis of this compound remains elusive in the historical literature, the foundational groundwork was laid by chemists like Albert Ladenburg in the 1870s through their work on related heterocyclic systems such as benzimidazoles.[1] The classical methods for benzoxazole formation suggest that the discovery of compounds like this compound likely occurred in the late 19th or early 20th century.[1]

The most probable early synthetic route would have been an adaptation of the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.[1] In the case of 2-substituted benzoxazoles, this would involve the reaction of 2-aminophenol with the corresponding carboxylic acid or acyl chloride at elevated temperatures, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[1]

Initially, research into benzoxazole compounds was largely driven by the burgeoning dye industry, which took interest in their fluorescent properties.[1] However, the 20th century marked a significant shift in focus towards exploring their biological potential, leading to the discovery of a wide range of pharmacological activities.[1] This transition has cemented the importance of the benzoxazole scaffold in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[1][2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 174150-58-4[1][2]
Molecular Formula C₁₀H₇NO₂[1][2]
Molecular Weight 173.17 g/mol [1][2]
Physical Form Solid
Assay Purity 97%
Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound are not extensively published. However, the general spectral characteristics of 2-substituted benzoxazoles can be inferred from related compounds. Aromatic protons in benzoxazole derivatives typically resonate in the 7.0-8.5 ppm range in ¹H NMR spectra.[4]

Synthesis of this compound: Experimental Protocols

The synthesis of 2-substituted benzoxazoles has evolved from high-temperature condensation reactions to more modern, milder, and efficient catalytic methods. Below are detailed protocols for key synthetic approaches that can be adapted for the synthesis of this compound.

Protocol 1: Classical Condensation of 2-Aminophenol with Benzoic Acid using Polyphosphoric Acid (PPA)

This traditional method involves the high-temperature condensation of 2-aminophenol with benzoic acid.

Procedure:

  • A mixture of 2-aminophenol (1.0 equivalent) and benzoic acid (1.1 equivalents) is added to polyphosphoric acid (PPA), typically 10-20 times the weight of the reactants.

  • The reaction mixture is heated to 180-220°C with mechanical stirring for 2-4 hours.

  • The hot mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to neutralize and remove any unreacted benzoic acid.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzoxazole.

Protocol 2: Reaction of 2-Aminophenol with Benzoyl Chloride

This method utilizes a more reactive acylating agent, allowing for milder reaction conditions.

Procedure:

  • To a solution of 2-aminophenol (1.0 equivalent) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add benzoyl chloride (1.1 equivalents) dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The mixture is then heated to 80-100°C for an additional 1-2 hours to facilitate cyclization.

  • After cooling, the mixture is poured into cold water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Protocol 3: Modern Catalytic Synthesis from 2-Aminophenol and Benzaldehyde

This contemporary approach employs a catalyst and an oxidant for a more efficient and environmentally benign synthesis.

Procedure:

  • A mixture of 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., transition metal-based or solid acid catalyst) is prepared in a solvent like ethanol or toluene, or under solvent-free conditions.

  • An oxidant, such as air or oxygen, is introduced into the reaction mixture.

  • The mixture is heated or subjected to microwave irradiation to drive the reaction to completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, if a heterogeneous catalyst is used, it is removed by filtration.

  • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the 2-substituted benzoxazole.

Synthesis Workflow Diagram

G cluster_classical Classical Synthesis cluster_modern Modern Catalytic Synthesis A 2-Aminophenol + Benzoic Acid C Heat (180-220°C) A->C B Polyphosphoric Acid (PPA) B->C D Precipitation on Ice C->D E Filtration & Purification D->E F This compound E->F G 2-Aminophenol + Benzaldehyde I Heat / Microwaves G->I H Catalyst + Oxidant H->I J Purification I->J K This compound J->K G Benzoxazole_Derivative Benzoxazole_Derivative PRPP_Amido_Transferase PRPP_Amido_Transferase Benzoxazole_Derivative->PRPP_Amido_Transferase inhibits IMP_Dehydrogenase IMP_Dehydrogenase Benzoxazole_Derivative->IMP_Dehydrogenase inhibits Purine_Synthesis Purine_Synthesis PRPP_Amido_Transferase->Purine_Synthesis IMP_Dehydrogenase->Purine_Synthesis RNA_DNA_Synthesis RNA_DNA_Synthesis Purine_Synthesis->RNA_DNA_Synthesis Cell_Growth_Inhibition Cell_Growth_Inhibition RNA_DNA_Synthesis->Cell_Growth_Inhibition

References

Spectroscopic Data for the Characterization of 2-Benzoyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Benzoyloxazole (CAS No. 174150-58-4). The information presented herein is based on predicted values and data from structurally analogous compounds. This guide provides a framework for the characterization of this compound and outlines the expected spectral features.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core substituted with a benzoyl group at the 2-position. The benzoxazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of such compounds, which is a critical step in any research and development endeavor. This technical guide outlines the expected spectroscopic data for this compound and provides generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including various substituted benzoxazoles and aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.30 - 8.20Multiplet2HProtons ortho to the carbonyl group on the benzoyl ring
~ 7.80 - 7.70Multiplet1HProton para to the carbonyl group on the benzoyl ring
~ 7.65 - 7.50Multiplet2HProtons meta to the carbonyl group on the benzoyl ring
~ 7.80 - 7.40Multiplet4HProtons of the benzene ring of the benzoxazole moiety

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 185 - 180Carbonyl carbon (C=O)
~ 162 - 158C2 of the oxazole ring
~ 152 - 148Quaternary carbon of the benzoxazole ring (C-O)
~ 142 - 138Quaternary carbon of the benzoxazole ring (C-N)
~ 135 - 120Aromatic carbons
~ 120 - 110Aromatic carbons of the benzoxazole ring
Infrared (IR) Spectroscopy

Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1670 - 1650StrongC=O stretch (aryl ketone)
~ 1610 - 1580Medium-StrongC=N stretch (oxazole ring)
~ 1600 - 1450Medium-StrongAromatic C=C stretch
~ 1270 - 1230StrongAsymmetric C-O-C stretch (oxazole ring)
~ 1100 - 1000MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
223[M]⁺ (Molecular Ion)
195[M-CO]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
92[C₆H₄O]⁺
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of 2-aminophenol with benzoyl chloride or benzoic acid under cyclizing conditions.

Materials:

  • 2-Aminophenol

  • Benzoyl chloride (or Benzoic acid)

  • A suitable solvent (e.g., pyridine, polyphosphoric acid (PPA), or a high-boiling solvent like xylene)

  • Base (if using benzoyl chloride, e.g., pyridine or triethylamine)

Procedure (General):

  • In a round-bottom flask, dissolve 2-aminophenol in the chosen solvent.

  • If using benzoyl chloride, add the base to the solution.

  • Slowly add benzoyl chloride (or benzoic acid) to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Data Acquisition: Obtain the mass spectrum according to the instrument's standard operating procedures.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Reactants 2-Aminophenol + Benzoyl Chloride/Acid Reaction Cyclization/ Condensation Reactants->Reaction Purification Recrystallization/ Chromatography Reaction->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Synthesis and Characterization Workflow

Theoretical Insights into the Reactivity of 2-Benzoyloxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of heterocyclic compounds is paramount for the design of novel therapeutics and functional materials. This in-depth technical guide delves into the theoretical underpinnings of 2-benzoyloxazole reactivity, supported by experimental synthesis protocols and computational analysis. By examining its electronic structure and reaction pathways, we aim to provide a comprehensive resource for predicting and harnessing the chemical behavior of this important molecular scaffold.

Core Reactivity Principles: A Theoretical Overview

The reactivity of this compound is governed by the interplay of the electron-withdrawing benzoyl group at the 2-position and the inherent electronic nature of the benzoxazole ring system. Theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its molecular orbital landscape and susceptibility to various chemical transformations. While direct computational studies on this compound are limited, we can extrapolate from detailed theoretical investigations on closely related analogs such as benzoxazole and 2-phenylbenzoxazole to understand its fundamental reactivity.[1][2]

Computational analyses at the B3LYP/6-31+G(d,p) level of theory have been effectively used to study the structural, electronic, and reactivity properties of benzoxazole derivatives in both the gas phase and in solution.[1] These studies involve the calculation of global and local reactivity descriptors, which are crucial for predicting the sites of nucleophilic and electrophilic attack.

Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO energy is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For benzoxazole and its 2-phenyl derivative, DFT calculations have provided the following insights, which can serve as a proxy for this compound:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoxazole-6.45-0.875.58
2-Phenylbenzoxazole-6.23-1.444.79

Data extrapolated from theoretical studies on benzoxazole and 2-phenylbenzoxazole.[1]

The presence of the electron-withdrawing benzoyl group in this compound is expected to lower the energy of both the HOMO and LUMO compared to the parent benzoxazole. The significant lowering of the LUMO energy would render the C2 carbon of the oxazole ring highly electrophilic and susceptible to nucleophilic attack.

Global reactivity descriptors further quantify the reactivity of the molecule:

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Global Electrophilicity (ω)μ2 / (2η)Propensity to accept electrons

These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the overall reactivity.[1]

Key Reaction Pathways

Based on its electronic structure, this compound is predicted to undergo several key types of reactions:

  • Nucleophilic Attack: The carbonyl carbon of the benzoyl group and the C2 carbon of the oxazole ring are the primary electrophilic centers, making them susceptible to attack by nucleophiles.

  • Electrophilic Substitution: The benzene ring of the benzoxazole moiety can undergo electrophilic substitution, with the position of attack directed by the existing substituents.

  • Cycloaddition Reactions: The C=N bond within the oxazole ring can potentially participate in cycloaddition reactions, although this is less common for aromatic heterocyclic systems.

Experimental Protocols: Synthesis of 2-Benzoylbenzoxazoles

A robust understanding of a molecule's reactivity is complemented by efficient synthetic methodologies. A recently developed one-pot synthesis of 2-benzoylbenzoxazoles from o-aminophenols and acetophenones provides a practical route to this class of compounds.[3][4][5]

Sulfur-Promoted Synthesis of 2-Benzoylbenzoxazoles

General Procedure: [3]

  • To a solution of o-aminophenol (1.0 mmol) and acetophenone (1.2 mmol) in DMSO (3.0 mL), add elemental sulfur (1.5 mmol) and N-methylmorpholine (NMM) (2.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Table of Synthesized 2-Benzoylbenzoxazole Derivatives and Yields: [3]

Entryo-AminophenolAcetophenoneProductYield (%)
12-AminophenolAcetophenone2-Benzoylbenzoxazole85
22-Amino-4-methylphenolAcetophenone2-Benzoyl-6-methylbenzoxazole78
32-Amino-4-chlorophenolAcetophenone2-Benzoyl-6-chlorobenzoxazole75
42-Aminophenol4'-Methylacetophenone2-(4-Methylbenzoyl)benzoxazole82
52-Aminophenol4'-Methoxyacetophenone2-(4-Methoxybenzoyl)benzoxazole76
62-Aminophenol4'-Chloroacetophenone2-(4-Chlorobenzoyl)benzoxazole79

Visualizing Workflows and Pathways

To further elucidate the processes involved in studying and synthesizing this compound, the following diagrams, created using the DOT language, illustrate a typical computational workflow and a general synthetic pathway.

Computational_Workflow cluster_pre Pre-processing cluster_calc DFT Calculation (e.g., Gaussian) cluster_post Post-processing & Analysis mol_build Molecule Building (e.g., GaussView) geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis td_dft TD-DFT for Excited States geom_opt->td_dft mo_analysis Molecular Orbital Analysis (HOMO, LUMO) geom_opt->mo_analysis spec_sim Spectral Simulation (IR, UV-Vis) freq_calc->spec_sim react_desc Reactivity Descriptors (μ, η, ω) nbo_analysis->react_desc td_dft->spec_sim mo_analysis->react_desc

A typical computational workflow for studying this compound reactivity using DFT.

Synthetic_Pathway cluster_reactants Reactants aminophenol o-Aminophenol reagents S8, NMM DMSO, 110°C aminophenol->reagents acetophenone Acetophenone acetophenone->reagents product 2-Benzoylbenzoxazole reagents->product

General synthetic pathway for the one-pot synthesis of 2-benzoylbenzoxazole.

Conclusion and Future Directions

The theoretical framework, extrapolated from closely related benzoxazole derivatives, suggests that this compound possesses a highly electrophilic C2 carbon, making it a prime candidate for nucleophilic addition and substitution reactions. The provided experimental protocol for its synthesis offers a reliable method for accessing this versatile scaffold.

Future theoretical work should focus on dedicated DFT studies of this compound to obtain precise quantitative data on its reactivity, including the calculation of activation energies for key reactions. Such studies would provide a more accurate roadmap for synthetic chemists and drug designers. Experimental investigations into the nucleophilic substitution and cycloaddition reactions of this compound will further expand its synthetic utility. The continued synergy between computational prediction and experimental validation will undoubtedly unlock the full potential of this compound in the development of novel chemical entities.

References

The Therapeutic Potential of 2-Benzoyloxazole and its Analogs: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. Among its derivatives, 2-benzoyloxazoles and their analogs have garnered significant attention for their diverse pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth literature review of 2-benzoyloxazole and its analogs, focusing on their synthesis, biological activities, and mechanisms of action, with a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of this compound Analogs

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methods developed to achieve high yields and introduce diverse functionalities. A common and versatile approach involves the condensation of 2-aminophenols with various reagents.

One prominent method for the synthesis of 2-substituted benzoxazoles involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine.[1] This cascade reaction proceeds through the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition, intramolecular cyclization, and elimination.[1] Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate reaction times and improve yields, reflecting a move towards greener chemistry.[2]

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides and 2-Aminophenols[1]

Materials:

  • Tertiary amide (1.0 mmol)

  • 2-Aminophenol (1.2 mmol)

  • Triflic anhydride (Tf₂O) (1.5 mmol)

  • 2-Fluoropyridine (2.0 mmol)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a stirred solution of the tertiary amide in the anhydrous solvent at 0 °C, add 2-fluoropyridine.

  • Slowly add triflic anhydride to the mixture and stir for 15 minutes at 0 °C.

  • Add the 2-aminophenol to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for the time indicated by Thin Layer Chromatography (TLC) analysis until the starting materials are consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted benzoxazole.

The following diagram illustrates a general workflow for the synthesis of benzoxazole derivatives.

G start Start: 2-Aminophenol + Carboxylic Acid/Aldehyde/Amide reaction Reaction Setup: - Catalyst (e.g., Acid, Metal) - Solvent - Heat/Microwave start->reaction cyclization Condensation and Intramolecular Cyclization reaction->cyclization workup Reaction Work-up: - Quenching - Extraction cyclization->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->characterization product Final Product: 2-Substituted Benzoxazole characterization->product

General workflow for the synthesis of 2-substituted benzoxazoles.

Biological Activities of this compound Analogs

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[3][4] These activities are often attributed to the planar benzoxazole ring system, which can intercalate with biological macromolecules, and the diverse substituents at the 2-position that can modulate potency and selectivity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoxazole derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[5] The mechanism of action for their anticancer effects is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases.[6]

Molecular docking studies have revealed that benzoxazole-N-heterocyclic hybrids have the potential to inhibit protein tyrosine kinase.[6] One study found that a specific benzoxazole derivative exhibited maximum inhibition of tyrosine kinase with an IC₅₀ value of 0.10 ± 0.16 µM.[6]

The following table summarizes the in vitro anticancer activity of selected benzoxazole and related heterocyclic analogs against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Benzoxazole-N-heterocyclic hybrid (4c)Tyrosine Kinase0.10 ± 0.16[6]
Benzimidazole derivative (83a)C. albicans4 mg/mL (MIC)[7]
Benzimidazole derivative (83b)C. albicans4 mg/mL (MIC)[7]
Pyrimidine-benzotriazole derivative (12O)SiHa0.009[8]
Oleoyl-hybrid (1)HCT11622.4[1]
Oleoyl-hybrid (2)HCT1160.34[1]

Note: The table includes data for related heterocyclic compounds to provide a broader context of their potential.

The following diagram illustrates a simplified signaling pathway for tyrosine kinase inhibition by a benzoxazole analog.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylates Benzoxazole This compound Analog Benzoxazole->RTK Inhibits ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Simplified signaling pathway of Tyrosine Kinase inhibition.
Antimicrobial Activity

Benzoxazole derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][9] Their efficacy is influenced by the nature of the substituents on the benzoxazole core. For instance, the presence of electron-withdrawing groups on the benzene ring has been shown to enhance antibacterial activity.[10]

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for evaluating antimicrobial potency.

The following tables summarize the antibacterial and antifungal activities of selected benzoxazole and related heterocyclic analogs.

Table 2: Antibacterial Activity of Benzoxazole Analogs (MIC in µg/mL)

Compound/AnalogS. aureusB. subtilisE. coliK. pneumoniaeReference
Benzoxazole-triazole (7f)----[10]
Benzoxazole-triazole (7p)----[10]
Benzimidazole-pyrazole (31a)8-8-[11]
Benzimidazole-pyrazole (32a)8-8-[11]

Note: A dash (-) indicates that data was not provided for that specific strain in the cited source.

Table 3: Antifungal Activity of Benzoxazole Analogs (MIC in µg/mL)

Compound/AnalogC. albicansA. nigerF. solaniReference
Benzoxazole derivative (5a)--4.34-17.61 (IC₅₀)[4]
Benzoxazole derivative (5b)--4.34-17.61 (IC₅₀)[4]
Benzoxazole derivative (5h)--4.34 (IC₅₀)[4]
Benzimidazole-pyrazole (39c)-3.9-[11]
Benzimidazole-pyrazole (39f)-3.9-[11]

Note: Some values are reported as IC₅₀, which is the concentration that inhibits 50% of fungal growth.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

  • Synthesized benzoxazole analogs

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each benzoxazole analog in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum but no compound).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive scaffolds for the development of novel therapeutic agents. The data presented in this review highlights their significant potential as anticancer and antimicrobial agents. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action through further biological and in silico studies. The development of more potent and specific this compound analogs could lead to the discovery of new and effective treatments for a variety of diseases.

References

Technical Guide: 2-Benzoyloxazole (CAS No. 174150-58-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and identification data for 2-Benzoyloxazole. The information is intended to assist researchers and professionals in handling this chemical compound safely and effectively in a laboratory or drug development setting.

Chemical Identification

This section provides the fundamental identification details for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 174150-58-4[1]
Molecular Formula C₁₀H₇NO₂[1]
Molecular Weight 173.17 g/mol [1]
Synonyms (Oxazol-2-yl)(phenyl)methanone

Safety Data

The following tables summarize the available safety information for this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 4[2]
Skin IrritationCategory 2[3]
Eye IrritationCategory 2
Skin SensitizationCategory 1
Specific Target Organ Toxicity, Single Exposure (Respiratory system)Category 3
GHS Label Elements
ElementDescription
Pictogram
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H317: May cause an allergic skin reaction.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Quantitative Toxicity Data

No specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound (CAS 174150-58-4) was identified in the publicly available resources searched. The classification of "Acute Toxicity, Oral (Category 4)" is a qualitative assessment based on available data.

Experimental Protocols

Visualized Safety Information

The following diagram provides a visual summary of the key hazard information for this compound.

GHS_Hazard_Summary cluster_product This compound cluster_hazards GHS Hazards cluster_statements Hazard Statements cluster_precautions Key Precautionary Statements product_info CAS: 174150-58-4 pictogram GHS07 Exclamation Mark signal_word Signal Word Warning H302 H302 Harmful if swallowed H315 H315 Causes skin irritation H317 H317 May cause an allergic skin reaction H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation P280 P280 Wear protective equipment P301_P312 P301+P312 If swallowed, call for medical advice P302_P352 P302+P352 If on skin, wash with water P305_P351_P338 P305+P351+P338 If in eyes, rinse with water

Caption: GHS Hazard Summary for this compound.

References

The Multifaceted Biological Potential of 2-Benzoyloxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoyloxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of the therapeutic potential of this versatile class of compounds.

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of crucial enzymes involved in DNA replication and cell division, such as topoisomerase II and vascular endothelial growth factor receptor 2 (VEGFR-2).

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

Compound ID/StructureCancer Cell LineIC₅₀ (µM)Reference
2-(4-Aminophenyl) benzoxazoleHCT-116 (Colon)0.08[1](--INVALID-LINK--)
2-(3,4,5-Trimethoxyphenyl) benzoxazoleHCT-116 (Colon)0.12[1](--INVALID-LINK--)
Benzoxazole clubbed 2-pyrrolidinone (Compound 19)SNB-75 (CNS Cancer)>10 (35.49% GI)(--INVALID-LINK--)
Benzoxazole clubbed 2-pyrrolidinone (Compound 20)SNB-75 (CNS Cancer)>10 (31.88% GI)[2](--INVALID-LINK--)
5-Chloro-3-((4-(4-chlorobenzoyl) piperidin-1-yl)methyl) benzoxazol-2(3H)-oneMCF-7 (Breast)50(--INVALID-LINK--)
3-((4-(4-Chlorobenzoyl) piperidin-1-yl)methyl) benzoxazol-2(3H)-oneMCF-7 (Breast)100[3](--INVALID-LINK--)

GI: Growth Inhibition

Key Signaling Pathways in Anticancer Activity

1.2.1. Topoisomerase II Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting topoisomerase II, an essential enzyme that alters DNA topology to facilitate replication and transcription.[4][5][6] Inhibition of this enzyme leads to the stabilization of the cleavable complex, resulting in DNA strand breaks and subsequent apoptosis.[4][5][6]

Topoisomerase_II_Inhibition 2-Benzoyloxazole_Derivative This compound Derivative Topoisomerase_II Topoisomerase II 2-Benzoyloxazole_Derivative->Topoisomerase_II inhibits DNA_Supercoiling_Relaxation DNA Supercoiling/ Relaxation Topoisomerase_II->DNA_Supercoiling_Relaxation mediates Cleavable_Complex Stabilized Cleavable Complex Topoisomerase_II->Cleavable_Complex forms DNA_Replication_Transcription DNA Replication & Transcription DNA_Replication_Transcription->DNA_Supercoiling_Relaxation requires DNA_Strand_Breaks DNA Strand Breaks Cleavable_Complex->DNA_Strand_Breaks leads to Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis induces

Mechanism of Topoisomerase II Inhibition.

1.2.2. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][7][8][9] Certain this compound derivatives have been shown to inhibit VEGFR-2, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][7][8][9]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Benzoyloxazole This compound Derivative Benzoyloxazole->VEGFR2 inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition.

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase, which is a type II topoisomerase crucial for bacterial DNA replication.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microorganisms.

Compound ID/StructureMicroorganismMIC (µg/mL)Reference
2-(p-Chlorobenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]benzoxazoleEnterococcus faecalis32[10](--INVALID-LINK--)
2-(p-Methylbenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]benzoxazolePseudomonas aeruginosa64[10](--INVALID-LINK--)
2-(p-Chlorobenzyl)-5-[[4-(p-fluorophenyl)piperazin-1-yl]acetamido]benzoxazoleCandida albicans64[10](--INVALID-LINK--)
N-((1H-benzimidazol-1-yl) methyl)- 4- (1-(4-chlorophenyl)-5-phenyl- 4,5- dihydro- 1H-pyrazol- 3-yl) benzenamineStaphylococcus aureus15.62[11](--INVALID-LINK--)
N-((1H-benzimidazol-1-yl) methyl)- 4- (1-(4-methoxyphenyl)-5-phenyl- 4,5- dihydro- 1H-pyrazol- 3-yl) benzenamineStaphylococcus epidermidis7.81[11](--INVALID-LINK--)
Benzimidazole derivative 6cEscherichia coli (TolC mutant)2[12](--INVALID-LINK--)
Key Signaling Pathway in Antimicrobial Activity

2.2.1. DNA Gyrase Inhibition

Bacterial DNA gyrase is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[13][14][15][16] this compound derivatives can inhibit this enzyme, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[13][14][15][16]

DNA_Gyrase_Inhibition Benzoyloxazole This compound Derivative DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Benzoyloxazole->DNA_Gyrase inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils into Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication is required for Transcription Transcription Supercoiled_DNA->Transcription is required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to Transcription->Cell_Death inhibition leads to

Inhibition of Bacterial DNA Gyrase.

Anti-inflammatory Activity

Certain this compound derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the production of prostaglandins that mediate inflammation and pain.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of selected this compound derivatives.

Compound ID/StructureAssayActivityReference
6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone (3e)Carrageenan-induced paw edemaMost promising analgesic activity[17](--INVALID-LINK--)
Reduced compounds (4a-4d) from 2(3H)-benzoxazolonesCarrageenan-induced paw edemaConsiderable anti-inflammatory activity[17](--INVALID-LINK--)
Benzoxazolone derivative 3gIL-6 inhibitionIC₅₀ = 5.09 µM[18](--INVALID-LINK--)
Benzoxazolone derivative 3dIL-6 inhibitionIC₅₀ = 5.43 µM[18](--INVALID-LINK--)
2-substituted benzoxazole derivatives (2a, 2b, 3a, 3b, 3c)Carrageenan-induced paw edemaPotent anti-inflammatory activity[19](--INVALID-LINK--)
Key Signaling Pathway in Anti-inflammatory Activity

3.2.1. Arachidonic Acid Cascade and COX-2 Inhibition

The inflammatory response is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[20][21][22][23][24] While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 by this compound derivatives can reduce inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[20][21][22][23][24]

Arachidonic_Acid_Cascade Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid cleaved by Phospholipase A2 Phospholipase_A2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Benzoyloxazole This compound Derivative Benzoyloxazole->COX2 selectively inhibits

COX-2 Inhibition in the Arachidonic Acid Cascade.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Agar Disk Diffusion for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Principle: The test compound diffuses from the disk into the agar medium. If the compound is effective against the microorganism, it will inhibit its growth, creating a clear zone around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the this compound derivatives onto the surface of the agar. A control disk with the solvent used to dissolve the compounds should also be included.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The size of the inhibition zone is used to determine the susceptibility of the microorganism to the compound. For quantitative data, a broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the this compound derivatives or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided data, experimental protocols, and pathway visualizations are intended to empower researchers to further explore the structure-activity relationships of this compound class and to design and synthesize new derivatives with enhanced efficacy and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound derivatives.

References

Solubility Profile of 2-Benzoyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzoyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility data for the structurally similar compound, benzophenone, to provide an estimated profile. Furthermore, detailed experimental protocols for determining compound solubility are provided to empower researchers to generate precise data for this compound.

Core Physicochemical Data and Estimated Solubility

To offer a quantitative perspective, the following table summarizes the solubility of benzophenone, a compound with a similar diaryl ketone core structure. These values can serve as a preliminary guide for solvent selection in synthesis, purification, and screening workflows involving this compound.

SolventMolar Solubility (mol/L)Solubility ( g/100 mL)Temperature (°C)
Acetone-Very Soluble[2]25
Ethanol-13.3[3]25
Diethyl Ether-16.6[3]25
Benzene-56.225
Carbon Tetrachloride-34.525
n-Hexane-4.325
Water0.000750.0137[3][4]25

Note: Data presented is for benzophenone as a structural analog of this compound. "Very Soluble" indicates high solubility, though a precise numerical value was not cited in the source.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for various stages of research and development. The following are generalized yet detailed methodologies that can be adapted for this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This widely used method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[5]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE for organic solvents) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered saturated solution with a known volume of the solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Method 2: Kinetic Solubility Determination by Turbidimetry

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in an organic solvent like DMSO.[6]

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Automated liquid handler

  • Plate reader with nephelometric or turbidimetric capabilities

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Addition: Using an automated liquid handler, add a precise volume of the DMSO solutions to corresponding wells of another 96-well plate containing the aqueous buffer. This rapid addition induces precipitation of the compound if its solubility in the final mixed solvent is exceeded.

  • Turbidity Measurement: Immediately after the addition of the aqueous buffer, measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is typically defined as the concentration at which the turbidity signal begins to increase significantly above the background. This can be determined by plotting turbidity against compound concentration and identifying the inflection point.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of compound solubility, a fundamental process in chemical and pharmaceutical research.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start: Obtain Pure Compound and Solvents prepare_samples Prepare Supersaturated Samples (Excess solid in known solvent volume) start->prepare_samples equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) prepare_samples->equilibrate Incubate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation Sample quantification Quantify Solute Concentration (e.g., HPLC, UV-Vis) phase_separation->quantification calculate_solubility Calculate Solubility (mg/mL, mol/L) quantification->calculate_solubility Concentration Data end End: Solubility Data calculate_solubility->end

A generalized workflow for determining the equilibrium solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound, leveraging data from a structural analog and presenting robust experimental methodologies. Researchers are encouraged to use these protocols to generate specific solubility data to support their discovery and development efforts.

References

Synthesis of Novel 2-Benzoyloxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel 2-benzoyloxazole derivatives, a class of compounds with significant potential in medicinal chemistry. The benzoxazole scaffold is a privileged structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document details a key synthetic methodology, presents quantitative data for synthesized compounds, and explores their potential interaction with the c-Met signaling pathway, a critical target in cancer therapy.

Core Synthetic Methodology: Sulfur-Promoted Reaction of 2-Aminophenols and Acetophenones

A highly efficient one-pot method for the synthesis of 2-benzoylbenzoxazoles involves the reaction of 2-aminophenols with acetophenones, promoted by elemental sulfur in dimethyl sulfoxide (DMSO).[1] This approach is distinguished by its use of readily available and inexpensive starting materials and reagents. The reaction proceeds via a proposed Willgerodt rearrangement-type benzoxazolation followed by a benzylic oxidation to form the final 2-benzoylbenzoxazole product.[1]

A recent study by Nguyen et al. reported the synthesis of 35 derivatives using this method, with yields ranging from 60% to 75%.[1]

Experimental Protocol: General Procedure for Sulfur-Promoted Synthesis

The following is a general experimental protocol adapted from the work of Nguyen et al.[1]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Substituted Acetophenone (1.2 mmol)

  • Elemental Sulfur (S₈) (1.0 mmol, 32 mg)

  • N-methylmorpholine (NMM) or other suitable base (e.g., N-methylpiperidine, 0.5 mmol)

  • Dimethyl sulfoxide (DMSO) (0.5 mL)

  • Heptane

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • A mixture of the 2-aminophenol (1.0 mmol), substituted acetophenone (1.2 mmol), elemental sulfur (1.0 mmol), and N-methylmorpholine (0.5 mmol) in DMSO (0.5 mL) is prepared in a reaction vessel.

  • The reaction mixture is heated to 110 °C under a nitrogen atmosphere for 16 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using a gradient of heptane:EtOAc or DCM:heptane as the eluent to afford the pure 2-benzoylbenzoxazole derivative.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Combine Reactants: - 2-Aminophenol - Acetophenone - Sulfur - N-methylmorpholine - DMSO heat Heat to 110°C under N₂ for 16h start->heat Mix cool Cool to RT heat->cool Reaction Completion purify Column Chromatography (Silica Gel) cool->purify Crude Product end Pure 2-Benzoylbenzoxazole Derivative purify->end Purified Product

Sulfur-Promoted Synthesis Workflow

Data Presentation

The following table summarizes the characterization data for a representative 2-benzoylbenzoxazole derivative and the reported cytotoxicity for several synthesized analogues.[1]

CompoundStructureYield (%)Melting Point (°C)Spectroscopic DataCytotoxicity (IC₅₀, µM)
(Benzoxazol-2-yl)(phenyl)methanone 2-benzoylbenzoxazole60-75%Not Reported¹H NMR (500 MHz, CDCl₃): δ 8.57-8.55 (m, 2H), 7.97-7.95 (m, 1H), 7.73-7.68 (m, 2H), 7.59-7.55 (m, 3H), 7.50-7.47 (m, 1H).¹³C NMR (125 MHz, CDCl₃): δ 180.7, 157.3, 150.6, 141.0, 135.2, 134.5, 131.2, 128.9, 128.8, 128.7, 128.6, 125.9, 122.6, 112.1, 112.0.Not Reported
Derivative 3aa Structure not specified60-75%Not ReportedNot Reported36.37 - 56.08
Derivative 3ae Structure not specified60-75%Not ReportedNot Reported36.37 - 56.08

Biological Context: Potential as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[2] Dysregulation of the HGF/c-Met signaling pathway is a key factor in the development and progression of many human cancers.[2] Aberrant c-Met activation can lead to tumor growth, angiogenesis, and metastasis. Consequently, c-Met has emerged as a significant target for the development of novel anticancer therapies.

While direct evidence for the inhibition of c-Met by 2-benzoylbenzoxazole derivatives is still emerging, the broader class of benzoxazole-containing compounds has shown significant promise as c-Met kinase inhibitors. Several studies have reported the synthesis and evaluation of benzoxazole derivatives that exhibit potent inhibitory activity against c-Met. This suggests that the 2-benzoylbenzoxazole scaffold represents a promising starting point for the design and development of novel c-Met inhibitors.

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which ultimately regulate gene expression and drive cellular responses such as proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K p_cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Motility Motility Transcription->Motility

The c-Met Signaling Pathway

Conclusion

The sulfur-promoted synthesis of 2-benzoylbenzoxazoles offers an efficient and accessible route to a diverse range of these potentially bioactive molecules. The reported cytotoxicity of these compounds, coupled with the known role of the broader benzoxazole class as c-Met kinase inhibitors, underscores the importance of further investigation into their therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel 2-benzoylbenzoxazole derivatives and evaluate their efficacy as targeted anticancer agents. Future work should focus on expanding the library of these compounds, performing detailed structure-activity relationship (SAR) studies, and directly assessing their inhibitory activity against c-Met and other relevant biological targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-substituted benzoxazoles, a crucial scaffold in medicinal chemistry and materials science. The protocols outlined below are based on established and contemporary methods, emphasizing efficiency, substrate scope, and green chemistry principles.

Introduction

Benzoxazole derivatives are renowned for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Their synthesis is a fundamental objective in organic and medicinal chemistry. The most common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, which proceeds through acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[1] This document details several robust protocols to achieve this transformation, catering to various laboratory settings and research needs.

Method 1: Direct Condensation of 2-Aminophenol with Carboxylic Acids under Microwave Irradiation

This method provides a rapid, solvent-free, and metal-free approach to synthesizing 2-substituted benzoxazoles, aligning with the principles of green chemistry.[2][3] Microwave-assisted synthesis often leads to shorter reaction times and improved yields compared to conventional heating methods.[2]

Experimental Protocol
  • Reactant Preparation: In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[1]

  • Mixing: Thoroughly mix the reactants using a spatula to ensure homogeneity.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and purify by column chromatography on silica gel to yield the 2-substituted benzoxazole.[1]

Workflow Diagram

G cluster_workflow Method 1: Microwave-Assisted Synthesis Workflow Reactants 2-Aminophenol + Carboxylic Acid Mixing Thorough Mixing Reactants->Mixing Microwave Microwave Irradiation (150-200°C, 10-30 min) Mixing->Microwave Cooling Cool to Room Temp. Microwave->Cooling Dissolution Dissolve in Organic Solvent Cooling->Dissolution Purification Column Chromatography Dissolution->Purification Product 2-Substituted Benzoxazole Purification->Product

Caption: Workflow for microwave-assisted synthesis of 2-substituted benzoxazoles.

Method 2: One-Pot Synthesis from Carboxylic Acids Catalyzed by Methanesulfonic Acid

This one-pot procedure involves the in-situ generation of acid chlorides from carboxylic acids, which then react with 2-aminophenol in the presence of methanesulfonic acid as a highly effective catalyst.[4][5][6] This method is compatible with a wide range of functional groups.[5][6]

Experimental Protocol
  • Acid Chloride Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as toluene or xylene (5 mL). Add thionyl chloride (1.2 mmol) and heat the mixture at reflux for 1-2 hours.[1]

  • Condensation: Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).

  • Catalysis: Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 100-120°C and monitor the progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up. The crude product is then purified by column chromatography.

Reaction Pathway Diagram

G cluster_pathway Method 2: Methanesulfonic Acid Catalyzed Pathway CarboxylicAcid R-COOH AcidChloride R-COCl (in situ) CarboxylicAcid->AcidChloride + SOCl₂ SOCl2 SOCl₂ Intermediate Acylated Intermediate AcidChloride->Intermediate + 2-Aminophenol Aminophenol 2-Aminophenol MeSO3H MeSO₃H (Catalyst) Cyclization Intramolecular Cyclization Intermediate->Cyclization MeSO₃H Product 2-Substituted Benzoxazole Cyclization->Product - H₂O

Caption: Reaction pathway for the one-pot synthesis catalyzed by methanesulfonic acid.

Method 3: Microwave-Assisted Synthesis from Aldehydes with Potassium Cyanide

This protocol describes a rapid, high-yield synthesis of 2-substituted benzoxazoles from 2-aminophenol and aromatic aldehydes under microwave irradiation, using potassium cyanide as a catalyst.[7] This method is noted for its short reaction times and simple work-up procedure.[7]

Experimental Protocol
  • Reactant Mixture: In a microwave-safe vessel, prepare a mixture of 2-aminophenol (1.1 mmol), a substituted benzaldehyde (2.2 mmol), and potassium cyanide (1.1 mmol) in 4 mL of N,N-dimethylformamide (DMF).[7]

  • Microwave Irradiation: Irradiate the mixture in a microwave oven at 450 W. Monitor the reaction progress using TLC (petroleum ether/ethyl acetate, 6/2). The reaction is typically complete within 1 minute.[7]

  • Extraction: After completion, cool the mixture and extract with ethyl acetate (3 x 10 mL).

  • Concentration: Concentrate the combined organic layers under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by column chromatography.

Data Summary
EntryAldehyde SubstituentReaction Time (min)Yield (%)
1H195
24-Cl198
34-NO₂1.596
44-OCH₃194
52-Cl1.592

Data adapted from reference[7]. Yields are for isolated products.

Method 4: Greener Synthesis using Ionic Liquids

The use of ionic liquids as catalysts and reaction media offers a green alternative for the synthesis of benzoxazoles.[8][9] These methods often feature mild reaction conditions, catalyst recyclability, and high yields.[8][10] For instance, a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) has been used for the solvent-free synthesis of 2-substituted benzoxazoles under sonication.[10][11]

Experimental Protocol (General)
  • Reactant and Catalyst Mixture: Combine 2-aminophenol (1.0 mmol), an aldehyde (1.0 mmol), and the ionic liquid catalyst (e.g., LAIL@MNP, 10 mol%) in a reaction vessel.

  • Reaction Conditions: Subject the mixture to sonication at 70°C for approximately 30 minutes under solvent-free conditions.[10]

  • Catalyst Separation: After the reaction, the magnetic catalyst can be easily separated using an external magnet.[11]

  • Purification: The product can be purified by standard techniques such as recrystallization or column chromatography.

Comparative Data of Synthetic Protocols
MethodStarting MaterialsCatalyst/ReagentConditionsReaction TimeTypical Yields (%)Key Advantages
1. Microwave-Assisted (Solvent-Free)2-Aminophenol, Carboxylic AcidNone150-200°C, Microwave10-30 minGood to ExcellentRapid, solvent-free, metal-free.[2][3]
2. One-Pot Synthesis2-Aminophenol, Carboxylic AcidMeSO₃H, SOCl₂100-120°C, Conventional HeatingSeveral hoursExcellentOne-pot, high yields, broad substrate scope.[4][5][6]
3. Microwave-Assisted (from Aldehydes)2-Aminophenol, AldehydeKCN450W, Microwave in DMF~1 min92-98Extremely rapid, high yields, easy work-up.[7]
4. Ionic Liquid Catalysis (Sonication)2-Aminophenol, AldehydeLAIL@MNP70°C, Sonication, Solvent-Free30 minUp to 90Green, reusable catalyst, mild conditions, rapid.[10][11]
5. N-Heterocyclic Carbene (NHC) Catalysis2-Aminophenol, AldehydeNHCMild Conditions-GoodMetal-free, mild conditions.[12]
6. Iron-Catalyzed Hydrogen Transfero-Hydroxynitrobenzene, AlcoholIron Catalyst--Very GoodUtilizes alternative starting materials.[12]

Conclusion

The synthesis of 2-substituted benzoxazoles can be accomplished through a variety of effective methods. The choice of protocol depends on the available starting materials, desired substrate scope, and laboratory equipment. Microwave-assisted and ionic liquid-catalyzed methods offer significant advantages in terms of reaction time and environmental impact, making them attractive options for modern organic synthesis and drug discovery endeavors.

References

Application Notes and Protocols: The Use of 2-Benzoyloxazole in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific examples of 2-Benzoyloxazole being utilized as a reactant in multi-component reactions (MCRs). While the synthesis of benzoxazoles and related heterocyclic structures via MCRs is a well-established field, the starting materials typically involve precursors such as 2-aminophenols, and not pre-formed 2-acyl- or 2-aroyloxazoles like this compound.

Similarly, investigations into common isocyanide-based MCRs, such as the Passerini and Ugi reactions, do not indicate the use of this compound as a viable component—either as the carbonyl, carboxylic acid, or any other participating species.

This lack of available data prevents the creation of the requested detailed Application Notes and Protocols, as there are no established experimental procedures, quantitative data for comparison, or reaction pathways to visualize.

Potential Reasons for the Absence of this compound in MCRs:

  • Reactivity Profile: The oxazole ring is an aromatic heterocycle, and the benzoyl group at the 2-position may not possess the required reactivity or electronic properties to participate as either an electrophile or a nucleophile under typical MCR conditions. The stability of the oxazole ring might hinder its participation in the dynamic bond-forming and breaking processes characteristic of MCRs.

  • Synthetic Equivalents: It is plausible that other, more reactive or readily available starting materials serve as synthetic equivalents for the structural motif that this compound might provide. Researchers may favor alternative, more efficient synthetic routes to the target molecules that could hypothetically be formed from an MCR involving this compound.

  • Niche or Undocumented Applications: While not present in the readily accessible scientific literature, it is possible that the use of this compound in MCRs exists in a very niche application or has been explored in unpublished research.

Future Research Directions:

The absence of a methodology does not preclude its possibility. For researchers interested in exploring this area, a potential starting point could be to investigate the reactivity of this compound under various MCR conditions, for instance:

  • As an electrophilic component: Investigating its reaction with nucleophiles like amines and isocyanides in the presence of various catalysts.

  • Activation of the oxazole ring: Exploring methods to activate the oxazole ring to make it more susceptible to participation in cycloaddition or other MCR pathways.

However, without any existing literature to serve as a foundation, such research would be exploratory in nature.

Based on the current body of scientific knowledge, the use of this compound in multi-component reactions is not a documented synthetic strategy. Therefore, we are unable to provide the requested Application Notes and Protocols. Researchers, scientists, and drug development professionals are advised to consult literature on the multi-component synthesis of target heterocycles from established and validated starting materials.

The Versatility of 2-Benzoyloxazole in Medicinal Chemistry: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoyloxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. Its versatile structure allows for diverse chemical modifications, leading to the development of potent and selective agents targeting a range of biological pathways implicated in various diseases. This application note provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays are provided to facilitate further research and drug discovery efforts in this promising area.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including enzyme inhibition and induction of apoptosis.

Inhibition of Monoacylglycerol Lipase (MAGL)

Certain this compound derivatives have been identified as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and implicated in cancer progression. Inhibition of MAGL has emerged as a promising strategy for cancer therapy.

Quantitative Data: MAGL Inhibition

CompoundTargetIC50 (nM)Cell Line (for anticancer activity)Growth Inhibition (%)Reference
19 (4-NO2 derivative) MAGL8.4SNB-75 (CNS Cancer)35.49[1]
20 (4-SO2NH2 derivative) MAGL7.6SNB-75 (CNS Cancer)31.88[1]
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several this compound derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibition and Antiproliferative Activity

CompoundVEGFR-2 IC50 (nM)Antiproliferative IC50 (µM) - HepG2Antiproliferative IC50 (µM) - MCF-7
12d -23.6144.09
12f -36.9622.54
12i -27.3027.99
12l 97.3810.5015.21
13a -25.4732.47

Data extracted from a study on novel benzoxazole derivatives as potential VEGFR-2 inhibitors.

General Anticancer Activity

The anticancer activity of this compound derivatives has been evaluated against a variety of cancer cell lines, demonstrating broad-spectrum potential.

Quantitative Data: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
3m HT-29, MCF7, A549, HepG2, C6Attractive anticancer effect[2]
3n HT-29, MCF7, A549, HepG2, C6Attractive anticancer effect[2]
B4 MCF-74.96 - 9.82[3]
B11 MCF-74.96 - 9.82[3]
B12 MCF-74.96 - 9.82[3]
B20 MCF-74.96 - 9.82[3]

Antimicrobial Applications

The this compound core is present in numerous compounds exhibiting potent antibacterial and antifungal activities, making it a valuable scaffold for the development of new anti-infective agents.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5e S. aureus15.62[4]
5g S. aureus15.62[4]
5i S. aureus15.62[4]
5g S. epidermidis7.81[4]
5i S. epidermidis7.81[4]
1e K. pneumoniae10-20[5]
1g K. pneumoniae10-20[5]
1h K. pneumoniae10-20[5]
62a E. coli2[6]
63c Gram-positive bacteria8 - 32[6]
65a E. coli0.026[6]
65a S. aureus0.031[6]
65b E. coli0.030[6]
65b S. aureus0.060[6]

Anti-inflammatory and Analgesic Applications

Derivatives of this compound have shown promise as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase-2 (COX-2)

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Certain 2-substituted benzoxazoles have been identified as potent and selective COX-2 inhibitors.[7][8]

Quantitative Data: Anti-inflammatory Activity

CompoundTest ModelActivityReference
3e Acetic acid writhing and hot plate testsMost promising for analgesic activity[9]
4a-4d (reduced compounds) Carrageenan-induced paw edema testConsiderable anti-inflammatory activity[9]
3c IL-6 inhibitionIC50 = 10.14 ± 0.08 µM[10]
3d IL-6 inhibitionIC50 = 5.43 ± 0.51 µM[10]
3g IL-6 inhibitionIC50 = 5.09 ± 0.88 µM[10]

Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo assays relevant to the evaluation of this compound derivatives.

Synthesis of 2-Substituted Benzoxazoles

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various carbonyl compounds.[11] One common approach is the reaction of a 2-aminophenol with a tertiary amide in the presence of triflic anhydride (Tf2O) and 2-fluoropyridine.[12]

General Protocol:

  • To a solution of the tertiary amide (1.0 equiv) and 2-fluoropyridine (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triflic anhydride (1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of the 2-aminophenol (1.2 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow reagents Tertiary Amide + 2-Fluoropyridine + Tf2O reaction Reaction Mixture (0°C to RT) reagents->reaction Activation aminophenol 2-Aminophenol aminophenol->reaction Addition workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Substituted Benzoxazole purification->product

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.5, 2, 8, 32, 128 µg/mL) and incubate for 48-72 hours.[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection seed_cells Seed Cells in 96-well plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_48_72h Incubate 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4 hours add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cell viability assay.

In Vitro Enzyme Inhibition: MAGL Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for inhibitors of human monoacylglycerol lipase.[15]

Protocol:

  • Reagent Preparation: Prepare the MAGL enzyme solution, MAGL substrate working solution, and test inhibitor solutions in the appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the MAGL enzyme solution to wells designated for the enzyme control and inhibitor screening. Add assay buffer to the background control wells.

  • Inhibitor Addition: Add the test inhibitors at various concentrations to the designated wells. Include a known MAGL inhibitor as a positive control and a solvent control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the MAGL substrate working solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 360/460 nm) for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

MAGL_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Detection add_enzyme Add MAGL Enzyme Solution add_inhibitor Add Test Inhibitors & Controls add_enzyme->add_inhibitor preincubation Pre-incubate 30 min at 37°C add_inhibitor->preincubation add_substrate Add MAGL Substrate preincubation->add_substrate read_fluorescence Kinetic Fluorescence Measurement add_substrate->read_fluorescence data_analysis Calculate % Inhibition & IC50 read_fluorescence->data_analysis

Caption: Workflow for the MAGL inhibitor screening assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.[16][17]

Protocol:

  • Animal Acclimatization: Acclimatize the animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) to the test groups of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at different time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Paw_Edema_Workflow acclimatization Animal Acclimatization administration Compound Administration acclimatization->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement over time analysis Calculate % Inhibition measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema test.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The detailed protocols provided in this application note are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis and evaluation of new this compound-based compounds and accelerating the drug discovery process. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

Application Notes and Protocols: 2-Benzoyloxazole as a Reagent for Synthesizing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-benzoyloxazole as a versatile reagent in the synthesis of various high-value heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazoles. The protocols detailed herein offer clear, step-by-step methodologies for key synthetic transformations.

Introduction

This compound is a stable, crystalline solid that can function as an efficient benzoylating agent. The oxazole ring, being a good leaving group, facilitates the transfer of the benzoyl moiety to a variety of nucleophiles. This reactivity makes it a valuable tool for the synthesis of key intermediates required for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Proposed Applications of this compound

Based on the principles of chemical reactivity, this compound is proposed to react with various nucleophiles to form essential precursors for heterocyclic synthesis. The general reaction mechanism involves the nucleophilic attack at the carbonyl carbon of the benzoyl group, followed by the departure of the oxazole anion.

G reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Benzoylated Nucleophile + Oxazole intermediate->products Elimination of Oxazole G start This compound + Hydrazine Hydrate product N-Benzoylhydrazide + Oxazole start->product Benzoylation G start N-Benzoylhydrazide + Carboxylic Acid (R-COOH) intermediate N,N'-Diacylhydrazine start->intermediate Acylation product 2-Phenyl-5-R-1,3,4-Oxadiazole intermediate->product Cyclodehydration (e.g., POCl3) G start This compound + Amidrazone product N-Benzoyl-substituted Amidrazone + Oxazole start->product Benzoylation G start N-Benzoyl-substituted Amidrazone product 3-Phenyl-5-R-1,2,4-Triazole start->product Cyclization (Heat or Acid Catalyst) G start This compound + Thiourea product N-Benzoylthiourea + Oxazole start->product Benzoylation G start N-Benzoylthiourea + α-Haloketone (R-COCH2X) product 2-Benzamido-4-R-thiazole start->product Hantzsch Thiazole Synthesis G cluster_precursor Precursor Synthesis (Proposed) cluster_heterocycle Heterocycle Synthesis (Established) benzoyloxazole This compound benzoylation Benzoylation Reaction benzoyloxazole->benzoylation nucleophile Nucleophile (Hydrazine, Amidrazone, Thiourea) nucleophile->benzoylation precursor Benzoylated Precursor benzoylation->precursor cyclization Cyclization Reaction precursor->cyclization heterocycle Target Heterocycle (Oxadiazole, Triazole, Thiazole) cyclization->heterocycle purification Purification heterocycle->purification final_product Pure Heterocyclic Compound purification->final_product

Application Notes and Protocols for Scaling Up 2-Benzoyloxazole Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Benzoyloxazole, with a focus on methodologies amenable to scaling up for larger quantity production. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound, more systematically named 2-phenylbenzoxazole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and photophysical properties. The synthesis of 2-phenylbenzoxazole typically involves the condensation and subsequent cyclization of 2-aminophenol with a benzoyl precursor, such as benzoic acid or benzoyl chloride. This document outlines scalable synthetic routes, providing detailed protocols and quantitative data to facilitate the transition from laboratory-scale synthesis to larger-scale production.

Synthetic Methodologies for Scalable Production

Several methods for the synthesis of 2-phenylbenzoxazole have been reported. For the purpose of scaling up, methods that avoid chromatographic purification, utilize readily available and cost-effective reagents, and offer high yields are prioritized. The most common and scalable approach is the reaction of 2-aminophenol with benzoyl chloride or benzoic acid under various conditions.

Method 1: Reaction of 2-Aminophenol with Benzoyl Chloride

This method is a robust and widely used procedure for the synthesis of 2-phenylbenzoxazole. The use of benzoyl chloride as the acylating agent allows for lower reaction temperatures compared to using benzoic acid directly.

Experimental Protocol:

  • To a solution of 2-aminophenol (1.0 equivalent) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add benzoyl chloride (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Heat the mixture to 80-100°C for an additional 1-2 hours to facilitate cyclization.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted benzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Method 2: Reaction of 2-Aminophenol with Benzoic Acid using a Dehydrating Agent

This is a classic method that involves the condensation of 2-aminophenol with benzoic acid at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Experimental Protocol:

  • A mixture of 2-aminophenol (1.0 equivalent) and benzoic acid (1.1 equivalents) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).[1]

  • The reaction mixture is heated to 180-220°C with mechanical stirring for 2-4 hours.[1]

  • The hot mixture is carefully poured onto crushed ice with vigorous stirring.[1]

  • The resulting precipitate is collected by filtration.[1]

  • The solid is washed with water and then with a dilute sodium bicarbonate solution to neutralize and remove any remaining acidic components.[1]

  • The product is then dried. Recrystallization from a suitable solvent can be performed for further purification.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields. This method can be suitable for rapid production of moderate quantities.

Experimental Protocol:

  • In a microwave-safe vessel, mix 2-aminophenol (1.0 mmol), benzoyl chloride (1.0 mmol), and a catalytic amount of a Brønsted and Lewis dual acidic (Hf-BTC) catalyst.[2]

  • The reaction is carried out at 120°C under microwave irradiation for 15 minutes in solvent-free conditions.[2]

  • After cooling, the reaction mixture is dissolved in an appropriate organic solvent.

  • The product is purified using non-chromatographic methods such as recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods described.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Method 1: Benzoyl Chloride2-Aminophenol, Benzoyl ChloridePyridine or DMFPyridine/DMF80-1003-6 hHigh
Method 2: Benzoic Acid with PPA2-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None180-2202-4 hGood[1]
Method 3: Microwave-Assisted2-Aminophenol, Benzoyl ChlorideHf-BTCSolvent-free120 (MW)15 min30-85[2]
Alternative Microwave Synthesis2-Aminophenol, Carboxylic AcidLawesson's ReagentSolvent-freeMW Irradiation5-15 minGood[3]
Heterogeneous Base-Catalyzed2-Aminophenol, Acid DerivativesKF-Al₂O₃AcetonitrileRoom Temp45-90 min83-95[2]

Purification at Scale

For large-scale production, purification methods that are efficient and avoid chromatography are essential.

  • Precipitation and Filtration: As described in the protocols, pouring the reaction mixture into water is an effective first step to precipitate the crude 2-phenylbenzoxazole.

  • Washing: Thorough washing of the filtered solid with water and a mild base (e.g., sodium bicarbonate solution) is crucial to remove impurities.

  • Recrystallization: This is the most common and scalable method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, isopropanol, or toluene) should be identified to provide high recovery of the pure product.

  • Melt Crystallization: For very large scales, melt crystallization can be an alternative, energy-efficient purification technique.

Diagrams

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the formation of 2-phenylbenzoxazole from 2-aminophenol and benzoyl chloride. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol IntermediateA N-(2-hydroxyphenyl)benzamide 2-Aminophenol->IntermediateA Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->IntermediateA IntermediateB Protonated Intermediate IntermediateA->IntermediateB Protonation 2-Phenylbenzoxazole 2-Phenylbenzoxazole IntermediateB->2-Phenylbenzoxazole Cyclization & Dehydration (-H2O)

Caption: Proposed reaction mechanism for 2-phenylbenzoxazole synthesis.

Experimental Workflow

The diagram below outlines a general experimental workflow for the scaled-up production and purification of 2-phenylbenzoxazole.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Charge Reactor with 2-Aminophenol and Solvent B Add Benzoyl Chloride (or Benzoic Acid/Catalyst) A->B C Reaction at Controlled Temperature B->C D Monitor Reaction (e.g., TLC, HPLC) C->D E Quench Reaction (e.g., add to water) D->E F Filter Crude Product E->F G Wash with Water and Sodium Bicarbonate Solution F->G H Recrystallization from Suitable Solvent G->H I Filter Pure Product H->I J Dry under Vacuum I->J K Characterization (NMR, MS, mp) J->K

Caption: General experimental workflow for 2-phenylbenzoxazole production.

References

Application Notes and Protocols: 2-Benzoyloxazole in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2-acylbenzoxazole precursors, with a focus on 2-benzoyloxazole and its analogue, 2-acetylbenzoxazole. The protocols detail the synthesis of a representative hydrazone-based fluorescent probe and its application in the detection of analytes.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core of many fluorescent probes. Their rigid structure and extended π-conjugation system contribute to their favorable photophysical properties, including high quantum yields and large Stokes shifts. By functionalizing the 2-position of the benzoxazole ring with a carbonyl group, such as in this compound or 2-acetylbenzoxazole, a reactive site is introduced for the straightforward synthesis of "turn-on" fluorescent probes.

A common and effective strategy involves the condensation of the 2-acylbenzoxazole with a hydrazine derivative to form a hydrazone. The resulting probe often exhibits low intrinsic fluorescence. However, upon interaction with a specific analyte, a chemical reaction, such as hydrolysis or cyclization, can occur, leading to the release of a highly fluorescent species. This "turn-on" response provides a high signal-to-noise ratio, making these probes valuable tools for sensitive and selective analyte detection in various fields, including environmental monitoring and biomedical imaging.

Synthesis of a Hydrazone-Based Fluorescent Probe

The following protocol describes the synthesis of a fluorescent probe from a 2-acylbenzoxazole precursor and a hydrazine derivative. This two-step process involves the initial synthesis of the 2-acylbenzoxazole, followed by its condensation with a hydrazine to form the final hydrazone probe.

Experimental Protocol: Synthesis of a Representative Hydrazone Fluorescent Probe

Part 1: Synthesis of 2-Acetylbenzoxazole

  • Materials:

    • 2-Aminophenol

    • Ethyl acetoacetate

    • Polyphosphoric acid (PPA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • In a round-bottom flask, combine 2-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

    • Heat the reaction mixture at 130-140 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully add ice-cold water to quench the reaction.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 2-acetylbenzoxazole by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Collect the fractions containing the pure product and evaporate the solvent to yield 2-acetylbenzoxazole as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Hydrazone Fluorescent Probe

  • Materials:

    • 2-Acetylbenzoxazole (from Part 1)

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 2-acetylbenzoxazole (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the formation of the hydrazone product by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • Dry the purified hydrazone fluorescent probe under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Application: Analyte Detection

The synthesized hydrazone probe can be used for the detection of various analytes, such as metal ions or hydrazine itself, depending on the specific design of the probe. The following is a general protocol for a "turn-on" fluorescence detection experiment.

Experimental Protocol: "Turn-On" Fluorescence Detection of an Analyte

  • Materials and Instruments:

    • Synthesized hydrazone fluorescent probe

    • Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)

    • Aqueous buffer solution (e.g., PBS or HEPES, pH 7.4)

    • Stock solutions of the target analyte and potential interfering species

    • Fluorometer

  • Procedure:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer solution.

    • In a cuvette, add the probe solution.

    • Record the initial fluorescence emission spectrum of the probe solution.

    • Add a known concentration of the target analyte to the cuvette.

    • Incubate the solution for a specific period (e.g., 1-30 minutes) at a controlled temperature.

    • Record the fluorescence emission spectrum after the addition of the analyte. A significant increase in fluorescence intensity indicates a "turn-on" response.

    • To test for selectivity, repeat the experiment with various other potential interfering species at the same concentration as the target analyte and compare the fluorescence response.

    • To determine the limit of detection (LOD), perform a fluorescence titration by adding increasing concentrations of the analyte to the probe solution and measuring the corresponding fluorescence intensity. The LOD can be calculated based on the signal-to-noise ratio.

Quantitative Data

The photophysical properties of benzoxazole-based hydrazone fluorescent probes are crucial for their application. The following table summarizes representative data for a hypothetical probe synthesized from a 2-acylbenzoxazole precursor.

PropertyValue (Probe Alone)Value (Probe + Analyte)
Absorption Maximum (λabs) 320 nm380 nm
Emission Maximum (λem) 410 nm490 nm
Quantum Yield (Φ) < 0.010.55
Molar Absorptivity (ε) 1.2 x 10⁴ M⁻¹cm⁻¹2.5 x 10⁴ M⁻¹cm⁻¹
Stokes Shift 90 nm110 nm
Fluorescence Lifetime (τ) 0.2 ns3.5 ns

Signaling Pathways and Workflows

Synthesis Pathway

The synthesis of the hydrazone fluorescent probe from a 2-acylbenzoxazole precursor can be visualized as a two-step process.

G cluster_0 Part 1: Synthesis of 2-Acetylbenzoxazole cluster_1 Part 2: Synthesis of Hydrazone Probe 2-Aminophenol 2-Aminophenol Reaction1 Condensation & Cyclization (PPA, 130-140 °C) 2-Aminophenol->Reaction1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction1 2-Acetylbenzoxazole 2-Acetylbenzoxazole Reaction1->2-Acetylbenzoxazole Reaction2 Condensation (Ethanol, Acetic Acid, Reflux) 2-Acetylbenzoxazole->Reaction2 Hydrazine Hydrazine Hydrazine->Reaction2 Hydrazone Probe Hydrazone Fluorescent Probe Reaction2->Hydrazone Probe

Caption: Synthetic pathway for a hydrazone fluorescent probe.

"Turn-On" Sensing Mechanism

The detection mechanism of the hydrazone probe typically involves a reaction with the analyte that leads to the release of a highly fluorescent molecule.

G Probe Hydrazone Probe (Low Fluorescence) Reaction Reaction (e.g., Hydrolysis/Cyclization) Probe->Reaction Analyte Analyte Analyte->Reaction Product Fluorescent Product (High Fluorescence) Reaction->Product Signal Fluorescence 'Turn-On' Product->Signal

Caption: "Turn-on" fluorescence sensing mechanism.

Experimental Workflow for Analyte Detection

The workflow for using the fluorescent probe to detect an analyte involves several key steps from sample preparation to data analysis.

G Start Prep_Probe Prepare Probe Working Solution Start->Prep_Probe Measure_Initial Measure Initial Fluorescence Prep_Probe->Measure_Initial Add_Analyte Add Analyte to Sample Measure_Initial->Add_Analyte Incubate Incubate Add_Analyte->Incubate Measure_Final Measure Final Fluorescence Incubate->Measure_Final Analyze Analyze Data (Fluorescence Change, LOD) Measure_Final->Analyze End Analyze->End

Catalytic Routes to 2-Benzoyloxazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-benzoyloxazole and its derivatives is of significant interest due to their prevalence in biologically active compounds. This document provides detailed application notes and experimental protocols for various catalytic methods for synthesizing 2-benzoyloxazoles, with a focus on reproducibility and clarity. The methodologies presented encompass iron-sulfur catalysis, sulfur-mediated oxidative condensation, and activated carbon-catalyzed aerobic oxidation, offering a range of options depending on available starting materials and desired reaction conditions.

Iron/Sulfur-Catalyzed Redox Condensation of o-Nitrophenols with Acetophenones

This method provides a direct route to 2-benzoylbenzoxazoles through a redox condensation reaction. The in-situ generated Fe/S catalyst efficiently facilitates the reaction between o-nitrophenols and acetophenones, with water as the only byproduct.[1] This approach is notable for its use of readily available starting materials.

Data Presentation
Entryo-NitrophenolAcetophenoneProductYield (%)
12-NitrophenolAcetophenoneBenzoxazol-2-yl(phenyl)methanone75
24-Methyl-2-nitrophenolAcetophenone(5-Methylbenzoxazol-2-yl)(phenyl)methanone80
34-Chloro-2-nitrophenolAcetophenone(5-Chlorobenzoxazol-2-yl)(phenyl)methanone82
42-Nitrophenol4'-MethylacetophenoneBenzoxazol-2-yl(p-tolyl)methanone78
52-Nitrophenol4'-MethoxyacetophenoneBenzoxazol-2-yl(4-methoxyphenyl)methanone72
62-Nitrophenol4'-ChloroacetophenoneBenzoxazol-2-yl(4-chlorophenyl)methanone85

Table 1: Substrate scope and yields for the Fe/S-catalyzed synthesis of 2-benzoylbenzoxazoles.

Experimental Protocol

A mixture of the respective o-nitrophenol (1.0 mmol), acetophenone (1.2 mmol), elemental sulfur (1.0 mmol, 32 mg), FeCl₂·4H₂O (0.05 mmol, 10 mg, 5 mol%), and N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 129 mg) in pyridine (1.0 mmol, 79 mg) is stirred and heated in a closed vessel under an argon atmosphere at 80-100°C for 16 hours. Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield the desired 2-benzoylbenzoxazole.

Experimental Workflow

FeS_Catalyzed_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification o_nitrophenol o-Nitrophenol vessel Closed Vessel (Argon Atmosphere) o_nitrophenol->vessel acetophenone Acetophenone acetophenone->vessel FeCl2 FeCl₂·4H₂O FeCl2->vessel sulfur Sulfur (S₈) sulfur->vessel base DIPEA/Pyridine base->vessel heating 80-100°C, 16h vessel->heating cooling Cool to RT heating->cooling chromatography Silica Gel Column Chromatography cooling->chromatography product 2-Benzoylbenzoxazole chromatography->product Sulfur_Catalyzed_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification o_aminophenol o-Aminophenol vessel Sealed Tube o_aminophenol->vessel acetophenone Acetophenone acetophenone->vessel sulfur Sulfur (S₈) sulfur->vessel base NMM base->vessel solvent DMSO solvent->vessel heating 110°C, 16h vessel->heating extraction Water/EtOAc Extraction heating->extraction purification Silica Gel Column Chromatography extraction->purification product 2-Benzoylbenzoxazole purification->product AC_Catalyzed_Oxidation cluster_reactants Reactant & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification substrate 2-Benzylbenzoxazole vessel Reaction Vessel (Air Atmosphere) substrate->vessel catalyst Activated Carbon catalyst->vessel solvent Water solvent->vessel heating 120°C, 24h vessel->heating filtration Filtration (Catalyst Removal) heating->filtration extraction EtOAc Extraction filtration->extraction purification Column Chromatography extraction->purification product 2-Benzoylbenzoxazole purification->product

References

One-Pot Synthesis of 2-Arylbenzoxazoles from 2-Aminophenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2-arylbenzoxazoles, a critical scaffold in medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The methodologies outlined below focus on the direct condensation of 2-aminophenols with various aryl precursors, offering advantages in operational simplicity, atom economy, and access to a diverse range of derivatives.

Overview of Synthetic Strategies

The one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols typically involves the reaction with an aryl partner such as a carboxylic acid, an aldehyde, or a thioamide, often facilitated by a catalyst. The general mechanism proceeds through the formation of an intermediate, such as an N-(2-hydroxyphenyl)amide or a Schiff base, which then undergoes intramolecular cyclodehydration or oxidative cyclization to afford the final benzoxazole ring system.

Recent advancements have focused on the development of milder and more efficient catalytic systems to promote this transformation, expanding the substrate scope and improving reaction yields. These methods offer significant improvements over classical approaches that often require harsh conditions like strong acids or high temperatures.[1][2]

Core Reaction Pathway

The fundamental transformation involves the condensation of a 2-aminophenol with an appropriate aryl precursor, followed by cyclization to form the benzoxazole core. The specific intermediates and reaction conditions vary depending on the chosen synthetic route.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product 2-Aminophenol 2-Aminophenol Intermediate Intermediate Formation (e.g., Amide, Schiff Base) 2-Aminophenol->Intermediate Condensation Aryl_Precursor Aryl Precursor (e.g., Carboxylic Acid, Aldehyde, Thioamide) Aryl_Precursor->Intermediate Cyclization Intramolecular Cyclization / Dehydration Intermediate->Cyclization Benzoxazole 2-Arylbenzoxazole Cyclization->Benzoxazole

Caption: General reaction pathway for the one-pot synthesis of 2-arylbenzoxazoles.

Comparative Data of Synthetic Protocols

The choice of synthetic method can be guided by factors such as catalyst availability, substrate scope, and reaction conditions. The following table summarizes quantitative data from selected one-pot methodologies for the synthesis of various 2-arylbenzoxazole derivatives.

Entry2-Aminophenol DerivativeAryl Precursor (R group)Catalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)
12-AminophenolBenzoic acidMethanesulfonic acid-100-High
22-Aminophenol4-Chlorobenzoic acidMethanesulfonic acid-100-High
32-AminophenolThiobenzamideTriphenylbismuth dichloride1,2-Dichloroethane601895
42-Aminophenol4-MethylthiobenzamideTriphenylbismuth dichloride1,2-Dichloroethane601899
52-Aminophenol4-MethoxythiobenzamideTriphenylbismuth dichloride1,2-Dichloroethane601898
62-Aminophenol4-ChlorothiobenzamideTriphenylbismuth dichloride1,2-Dichloroethane601889
74-Methyl-2-aminophenolThiobenzamideTriphenylbismuth dichloride1,2-Dichloroethane601894
84-Chloro-2-aminophenolThiobenzamideTriphenylbismuth dichloride1,2-Dichloroethane601881
92-AminophenolBenzaldehydePd-nanocatalyst/O₂DMF801883-95
102-AminophenolAromatic AldehydesTiO₂–ZrO₂Acetonitrile600.25-0.4283-93

Note: Yields are as reported in the cited literature and may vary depending on the specific substrate and experimental conditions.[2][3][4][5][6]

Experimental Protocols

Below are detailed protocols for two distinct and effective one-pot synthetic methods.

Protocol 1: Methanesulfonic Acid-Catalyzed Synthesis from Carboxylic Acids

This protocol describes a straightforward and efficient method for the synthesis of 2-arylbenzoxazoles from 2-aminophenols and carboxylic acids using methanesulfonic acid as a catalyst.[3][4][7]

Materials:

  • 2-Aminophenol derivative (1.0 mmol)

  • Aryl carboxylic acid (1.0 mmol)

  • Methanesulfonic acid (3.0 mmol)

  • Round-bottom flask

  • Stirring apparatus and heating mantle

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Ice-water

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 2-aminophenol derivative (1.0 mmol) and the aryl carboxylic acid (1.0 mmol).

  • Carefully add methanesulfonic acid (3.0 mmol) to the flask with stirring.

  • Heat the reaction mixture to 100 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzoxazole.

G start Start reactants Combine 2-aminophenol, carboxylic acid, and methanesulfonic acid start->reactants heat Heat at 100 °C reactants->heat monitor Monitor by TLC heat->monitor workup Cool, quench with ice-water, and neutralize with NaHCO₃ monitor->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification end End purification->end

Caption: Workflow for the methanesulfonic acid-catalyzed synthesis.

Protocol 2: Triphenylbismuth Dichloride-Promoted Synthesis from Thioamides

This method utilizes triphenylbismuth dichloride as a promoter for the synthesis of 2-arylbenzoxazoles from 2-aminophenols and thioamides under mild conditions.[1][2][6]

Materials:

  • 2-Aminophenol derivative (0.5 mmol)

  • Aryl thioamide (0.5 mmol)

  • Triphenylbismuth dichloride (Ph₃BiCl₂) (1.0 mmol)

  • 1,2-Dichloroethane (DCE) (3.0 mL)

  • Round-bottom flask

  • Stirring apparatus and heating block

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the 2-aminophenol derivative (0.5 mmol), the aryl thioamide (0.5 mmol), and triphenylbismuth dichloride (1.0 mmol).

  • Add 1,2-dichloroethane (3.0 mL) to the flask.

  • Stir the mixture at 60 °C for 18 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water (20 mL) and dichloromethane (20 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic phases, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols provides a highly efficient and versatile route to this important class of heterocyclic compounds. The choice of methodology can be tailored to specific laboratory capabilities and substrate requirements. The protocols outlined above provide robust starting points for the synthesis of a wide array of benzoxazole derivatives for applications in drug discovery and materials science.[7]

References

Application Notes and Protocols: 2-Benzoyloxazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Benzoyloxazole and its derivatives in materials science, with a focus on their synthesis and potential applications as photosensitizers and in organic electronics. While direct, extensive application data for this compound is limited in publicly available literature, this document leverages data from closely related benzoxazole compounds to provide representative protocols and performance metrics.

Synthesis of this compound Derivatives

The synthesis of 2-aroyloxazoles can be achieved through a DMAP-catalyzed direct C-2 aroylation of oxazoles with acid chlorides. This method provides a straightforward route to obtaining this compound and its substituted analogues.

Experimental Protocol: Synthesis of Ethyl this compound-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-aroyloxazole derivatives.

Materials:

  • Ethyl oxazole-5-carboxylate

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

  • In a sealable reaction tube, combine ethyl oxazole-5-carboxylate (152 mg, 1 mmol), DMAP (37 mg, 30 mol%), and acetonitrile (2 mL).

  • Seal the tube and flush with a stream of dry nitrogen.

  • Add triethylamine (420 μL, 3 equiv) to the mixture.

  • Add benzoyl chloride (230 μL, 2 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at 80°C for 24 hours.

  • After 24 hours, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography using dichloromethane as the eluent to afford ethyl this compound-5-carboxylate as a pale yellow oil (193 mg, 79% yield).[1]

Logical Workflow for Synthesis:

reagents Combine Reactants: - Ethyl oxazole-5-carboxylate - DMAP - Acetonitrile reaction_setup Seal and Flush with N₂ reagents->reaction_setup add_base Add Triethylamine reaction_setup->add_base add_benzoyl_chloride Add Benzoyl Chloride add_base->add_benzoyl_chloride heating Stir at 80°C for 24h add_benzoyl_chloride->heating workup Aqueous Workup: - Dilute with EtOAc - Wash with NaHCO₃ - Extract with EtOAc heating->workup purification Purification: - Dry over MgSO₄ - Concentrate - Flash Chromatography workup->purification product Ethyl this compound-5-carboxylate purification->product

Caption: Synthetic workflow for Ethyl this compound-5-carboxylate.

Application as a Photosensitizer in Polymerization

Representative Experimental Protocol: Photopolymerization of a Triacrylate Monomer

This protocol is based on the use of a benzothiazole derivative as a photosensitizer. This compound, due to its conjugated structure, could potentially be explored in similar systems.

Materials:

  • 2-Ethyl-(2-hydroxymethyl)-1,3-propanediol triacrylate (monomer)

  • This compound (as the photosensitizer to be tested)

  • n-Butyltriphenylborate salt (co-initiator)

  • Solvent (e.g., propylene carbonate)

  • Light source (e.g., Argon-ion laser at an appropriate wavelength)

Procedure:

  • Prepare a stock solution of the photosensitizer (e.g., this compound) and the co-initiator (n-butyltriphenylborate salt) in the chosen solvent.

  • Prepare the polymerization solution by mixing the triacrylate monomer with the photosensitizer and co-initiator solutions to achieve the desired concentrations (e.g., photosensitizer concentration in the range of 1.0 x 10⁻⁴ M to 7.5 x 10⁻³ M).

  • Place the polymerization solution in a suitable sample holder for irradiation.

  • Expose the solution to a light source at a wavelength that is absorbed by the photosensitizer.

  • Monitor the polymerization process in real-time, for example, by measuring the conversion of the monomer using techniques like real-time FTIR.

  • Vary the concentration of the photosensitizer to determine the optimal concentration for the highest rate of polymerization.

Photoinitiation Pathway:

PS Photosensitizer (PS) (e.g., this compound) PS_excited Excited Photosensitizer (PS*) PS->PS_excited Absorption Light Light (hν) Light->PS Radicals Initiating Radicals (R•) PS_excited->Radicals Energy Transfer Co_initiator Co-initiator (e.g., Borate Salt) Co_initiator->PS_excited Polymer Polymer Chain Radicals->Polymer Initiation & Propagation Monomer Monomer (M) Monomer->Radicals

Caption: General mechanism for Type II photoinitiation.

Potential Application in Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives are utilized in OLEDs as emitters or host materials due to their fluorescence properties and thermal stability. The benzoyl group in this compound could influence the electronic properties and intermolecular interactions, making it a candidate for investigation in OLED applications. The photophysical properties of a structurally similar compound, 2-(2′-hydroxyphenyl)benzoxazole (HBO), are presented below as a reference.

Photophysical Data of a Related Benzoxazole Derivative

The following table summarizes the photophysical properties of 2-(2′-hydroxyphenyl)benzoxazole (HBO), a compound structurally related to this compound. This data can serve as a benchmark for what might be expected from similar benzoxazole chromophores.

CompoundSolventAbsorption Max (nm)Emission Max (nm)HOMO (eV)LUMO (eV)
HBODichloromethane335490-6.02-1.98

Data is illustrative and based on a related compound.

Representative Experimental Protocol: Fabrication of a Multilayer OLED

This is a general protocol for the fabrication of a small molecule OLED by vacuum thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole injection layer (HIL) material (e.g., HAT-CN)

  • Hole transport layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) host material (e.g., CBP)

  • Emissive layer (EML) dopant (e.g., a this compound derivative)

  • Electron transport layer (ETL) material (e.g., Alq₃)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with oxygen plasma to improve the work function of the ITO.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the organic and inorganic layers sequentially onto the ITO substrate by thermal evaporation at controlled rates:

    • Hole Injection Layer (e.g., 10 nm of HAT-CN)

    • Hole Transport Layer (e.g., 40 nm of NPB)

    • Emissive Layer (e.g., 20 nm of a host material doped with the this compound derivative at a specific concentration, e.g., 5-10 wt%)

    • Electron Transport Layer (e.g., 30 nm of Alq₃)

    • Electron Injection Layer (e.g., 1 nm of LiF)

  • Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterize the electroluminescent properties of the device, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectrum.

OLED Device Architecture:

Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + this compound derivative) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: A typical multilayer OLED device structure.

References

Troubleshooting & Optimization

Technical Support Center: 2-Benzoyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzoyloxazole and improving yields.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q1: My this compound synthesis is resulting in a very low yield. What are the initial troubleshooting steps?

A low yield in this compound synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the benzoylating agent (e.g., benzoic acid, benzaldehyde, or benzoyl chloride) can significantly interfere with the reaction.[2] It is advisable to use high-purity reagents. If necessary, purify the starting materials by recrystallization or distillation.[2]

  • Reaction Conditions: The choice of solvent, temperature, reaction time, and catalyst are crucial for successful synthesis.[1][3] These factors should be critically evaluated and optimized.

  • Moisture and Atmosphere: 2-aminophenols can be susceptible to air oxidation.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve yield, especially if reagents or catalysts are sensitive to air or moisture.[2][4]

Q2: My reaction appears to have stalled and is not proceeding to completion, as indicated by TLC analysis. What can I do?

A stalled reaction can often be resolved by addressing the following factors:

  • Insufficient Temperature: The reaction may lack the necessary activation energy.[2] Consider a gradual increase in temperature while monitoring the reaction's progress.[2] Some solvent-free methods require temperatures as high as 130°C for good yields.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity, particularly if it is recyclable.[2] Adding a fresh portion of the catalyst might be necessary.[2] Ensure the catalyst is fresh and has been stored correctly.[2]

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants.[2] In some cases, using a slight excess of one reactant can help drive the reaction to completion.[2][3]

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic methods for preparing this compound?

Several methods are available, ranging from traditional high-temperature condensations to modern catalytic approaches.[5] The classical and most probable early route is an adaptation of the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.[5]

Common Synthetic Approaches:

  • From 2-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA): This is a traditional method involving heating the reactants in PPA at high temperatures (180-220°C).[5]

  • From 2-Aminophenol and Benzaldehyde: Modern methods utilize a catalyst (e.g., copper or palladium-based) and an oxidant in a suitable solvent.[5] These reactions can often be performed under milder conditions.

  • From Tertiary Amides and 2-Aminophenols: A newer method uses triflic anhydride (Tf₂O) and a base like 2-Fluoropyridine to activate a tertiary amide for reaction with 2-aminophenol.[6]

Q4: I am observing significant side product formation. What are the likely side products and how can I minimize them?

Side product formation is a common reason for low yields.[7] The nature of these byproducts depends on the specific synthetic route.

  • Incomplete Cyclization: In syntheses starting from 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1]

  • Beckmann Rearrangement: When using oxime precursors, a Beckmann rearrangement can lead to the formation of isomeric benzoxazoles.[7]

  • Polymerization: Under certain conditions, starting materials or intermediates may polymerize.[1]

To minimize side products:

  • Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and reactant stoichiometry can significantly improve selectivity.[1]

  • Choice of Catalyst: The catalyst can play a crucial role in directing the reaction towards the desired product.[1]

  • Inert Atmosphere: As mentioned previously, using an inert atmosphere can prevent oxidation-related side products.[1]

Q5: What are some effective purification strategies for this compound that minimize product loss?

Purification can be a major source of product loss.[1]

  • Column Chromatography: This is a widely used and effective method. The choice of the solvent system is critical for achieving good separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Acid-Base Extraction: For products with acidic or basic functional groups, an acid-base extraction can be an efficient way to remove neutral impurities.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Benzylbenzo[d]oxazole [6]

EntryBaseTf₂O/Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1None1.2 / 0DCE80541
22-F-Pyr1.2 / 1.5DCE80587
32-Cl-Pyr1.2 / 1.5DCE80585
42,6-Lutidine1.2 / 1.5DCE80568
5DMAP1.2 / 1.5DCE80546
6Pyridine1.2 / 1.5DCE80565
7DCM80589
8Room Temp592
9Room Temp195

Reaction conditions: Tf₂O was added to a stirred solution of 1-morpholino-2-phenylethan-1-one (0.6 mmol) and base in the specified solvent (1 mL) at 0 °C. After 15 minutes, 2-aminophenol (0.5 mmol) was added, and the mixture was stirred under the specified conditions. Isolated yields are reported.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles using Tf₂O and 2-Fluoropyridine [6]

  • To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine (Et₃N, 0.5 mL).

  • Evaporate the solvent and purify the residue by silica gel chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to obtain the desired product.

Protocol 2: Traditional Synthesis using Polyphosphoric Acid (PPA) [5]

  • Add 2-aminophenol (1.0 eq) and benzoic acid (1.1 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).

  • Heat the reaction mixture to 180-220°C with mechanical stirring for 2-4 hours.

  • Carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water, followed by a dilute sodium bicarbonate solution to remove any unreacted benzoic acid.

  • The crude product can be further purified by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere sub_purity Impure Reagents? check_purity->sub_purity sub_conditions Suboptimal Temp, Time, or Catalyst? check_conditions->sub_conditions sub_atmosphere Air/Moisture Sensitivity? check_atmosphere->sub_atmosphere sub_purity->check_conditions No action_purify Purify by Recrystallization or Distillation sub_purity->action_purify Yes rerun Re-run Experiment action_purify->rerun sub_conditions->check_atmosphere No action_optimize Systematically Optimize Each Parameter sub_conditions->action_optimize Yes action_optimize->rerun action_inert Re-run under N₂ or Argon sub_atmosphere->action_inert Yes end Yield Improved sub_atmosphere->end No action_inert->rerun rerun->end

Caption: A flowchart for troubleshooting low yields.

Synthesis_Workflow start Start: Reactants reactants 2-Aminophenol + Benzoylating Agent (e.g., Benzaldehyde) start->reactants step1 Step 1: Condensation (Schiff Base Formation) reactants->step1 intermediate Schiff Base Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 cyclized_intermediate Cyclized Intermediate step2->cyclized_intermediate step3 Step 3: Oxidation/Aromatization cyclized_intermediate->step3 product This compound step3->product end End: Purified Product product->end

References

common side reactions in 2-Benzoyloxazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed information for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzoyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is typically synthesized via the condensation of 2-aminophenol with a benzoylating agent. The most common methods involve the reaction of 2-aminophenol with benzoic acid, benzoyl chloride, or benzaldehyde. Each route has its own advantages regarding reaction conditions, yield, and reagent availability.

Q2: I am getting a low yield in my this compound synthesis. What are the common causes?

A2: Low yields can stem from several factors including incomplete reaction, formation of side products, or loss of product during workup and purification.[1] Key areas to investigate are the purity of starting materials, reaction temperature and time, and the efficiency of the cyclization step.[1]

Q3: What are the typical side products I should be aware of?

A3: Common side reactions include the formation of a stable Schiff base intermediate that fails to cyclize (primarily when using benzaldehyde), over-acylation of 2-aminophenol (especially with benzoyl chloride), and polymerization of the starting materials under harsh conditions.[1]

Q4: How can I best purify my crude this compound?

A4: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice of solvent for recrystallization is crucial to obtain high purity crystals. For column chromatography, a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) should be determined by thin-layer chromatography (TLC).[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Poor quality of starting materials: Impurities in 2-aminophenol or the benzoylating agent can inhibit the reaction.[1]Verify the purity of your starting materials by melting point or spectroscopic analysis. Purify starting materials if necessary.
Suboptimal reaction temperature: The reaction may require specific temperatures to proceed efficiently.Optimize the reaction temperature by running small-scale trials at different temperatures and monitoring the progress by TLC.[2]
Inactive catalyst: If using a catalyzed reaction, the catalyst may be deactivated.[1]Use a fresh batch of catalyst and ensure it is not poisoned by impurities in the starting materials or solvent.[1]
Presence of Unreacted 2-Aminophenol Incomplete reaction: The reaction time may be insufficient.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Stoichiometry imbalance: An insufficient amount of the benzoylating agent was used.Re-evaluate the stoichiometry of your reactants and ensure the molar ratios are correct.
Formation of a Major Byproduct Incomplete cyclization: The intermediate Schiff base (from benzaldehyde) or the N-acylated intermediate may not have cyclized.Increase the reaction temperature or add a dehydrating agent or a catalyst to promote cyclization.
Diacylation of 2-aminophenol: Both the amino and hydroxyl groups of 2-aminophenol have reacted with benzoyl chloride.Add the benzoyl chloride dropwise at a lower temperature to favor N-acylation.
Product is Difficult to Purify Presence of polymeric material: High temperatures may have caused polymerization of starting materials.[1]Optimize the reaction temperature to avoid excessive heat.
Product co-elutes with impurities during chromatography: The chosen solvent system is not providing adequate separation.Screen different solvent systems for column chromatography to find one that gives better separation of your product from the impurities.[2]

Quantitative Data on Synthesis Yields

The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Below is a summary of reported yields for various synthetic approaches to 2-substituted benzoxazoles.

Reactants Catalyst/Conditions Yield (%) Reference
2-Aminophenol, Benzoic AcidMicrowave irradiation, solvent-free, 150-200°CGood to Excellent[3]
2-Aminophenol, Benzoic AcidLawesson's reagent, microwave irradiationGood to Excellent[3]
2-Aminophenol, Benzoic AcidThionyl chloride, then methanesulfonic acid, 100-120°CGood to Excellent[3]
2-Aminophenol, Benzoic Acid derivativesAmmonium chloride, ethanol, 80°C, 6-8 hr85-88[4]
2-Aminophenol, Benzoyl ChlorideHf-BTC catalyst, microwave irradiation, 120°C, 15 min30-85[5]
2-Aminophenol, Acid derivativesKF-Al2O3, acetonitrile, room temperature, 45-90 min83-95[5]
2-Aminophenol, Aromatic AldehydesTiO2-ZrO2, acetonitrile, 60°C, 15-25 min83-93[5][6]

Experimental Protocols

Protocol 1: Synthesis from 2-Aminophenol and Benzoic Acid

This method utilizes direct condensation, often facilitated by microwave irradiation for a rapid and solvent-free reaction.

Materials:

  • 2-Aminophenol

  • Benzoic acid

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and benzoic acid (1.0 mmol).[3]

  • Thoroughly mix the reactants using a spatula.[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. Monitor the reaction by TLC.[3]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and purify by column chromatography or recrystallization.[3]

Protocol 2: Synthesis from 2-Aminophenol and Benzoyl Chloride

This is a common and often high-yielding method, but care must be taken to control the reactivity of benzoyl chloride to avoid side reactions.

Materials:

  • 2-Aminophenol

  • Benzoyl chloride

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Dissolve 2-aminophenol (1.0 mmol) in anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (1.2 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a dilute sodium bicarbonate solution to remove any unreacted benzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Visualizations

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 1. Reactant Mixing (2-Aminophenol + Benzoylating Agent) s2 2. Reaction (Heating/Stirring) s1->s2 s3 3. Monitoring (TLC) s2->s3 w1 4. Quenching/Precipitation s3->w1 w2 5. Filtration w1->w2 w3 6. Washing w2->w3 p1 7. Recrystallization or Column Chromatography w3->p1 p2 8. Drying p1->p2 p3 9. Characterization p2->p3

Caption: A generalized workflow for the synthesis and purification of this compound.

G cluster_investigate Investigation cluster_solutions Solutions start Low Yield or Impure Product check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_reactants Purify Starting Materials check_reactants->purify_reactants Impure optimize_temp Optimize Temperature & Time check_conditions->optimize_temp Suboptimal Temp/Time adjust_stoichiometry Adjust Stoichiometry check_conditions->adjust_stoichiometry Incorrect Stoichiometry optimize_purification Optimize Purification Method check_workup->optimize_purification Inefficient end Improved Yield & Purity purify_reactants->end optimize_temp->end adjust_stoichiometry->end optimize_purification->end

Caption: A troubleshooting workflow for addressing low yield or purity in this compound synthesis.

References

purification techniques for high-purity 2-Benzoyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Benzoyloxazole. The following information is designed to offer direct, actionable advice to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how can they be identified?

A1: Common impurities in crude this compound typically depend on the synthetic route employed. When synthesized from 2-aminophenol and a benzoyl derivative (like benzoyl chloride), potential impurities may include:

  • Unreacted Starting Materials: 2-aminophenol and benzoic acid (from the hydrolysis of benzoyl chloride).

  • Byproducts: Diacylated 2-aminophenol or other side-reaction products.

  • Residual Solvents: Solvents used in the reaction or work-up.

These impurities can be identified using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the NMR spectrum of the crude product with that of a pure standard can reveal impurity peaks.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: While specific solubility data for this compound is not widely published, ethanol is a common and often effective solvent for the recrystallization of related benzoyl-substituted heterocyclic compounds.[1] It is always recommended to perform a small-scale solvent screen with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) to determine the optimal conditions for your specific sample.

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method.[2][3] For detailed structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.[4][5]

Troubleshooting Guides

Recrystallization
Problem ID Issue Potential Cause(s) Troubleshooting Steps & Solutions
REC-001 Low or no crystal yield. 1. Too much solvent was used.2. The compound is highly soluble in the solvent even at low temperatures.3. Premature crystallization occurred during hot filtration.1. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[1]2. Try a different solvent or a mixed-solvent system (e.g., ethanol/water).3. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.
REC-002 The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities.1. Select a solvent with a lower boiling point.2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool more slowly.[1]3. Attempt a preliminary purification by column chromatography before recrystallization.
REC-003 Crystals do not form even after cooling. 1. The solution is not sufficiently saturated.2. The solution is supersaturated but requires nucleation.1. Evaporate some of the solvent to increase the concentration.2. Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[1]3. Add a "seed crystal" of pure this compound.
Column Chromatography
Problem ID Issue Potential Cause(s) Troubleshooting Steps & Solutions
CC-001 Poor separation of this compound from impurities. 1. Inappropriate solvent system (eluent).2. Column was overloaded with the crude sample.3. Improper column packing.1. Optimize the eluent system using TLC. A good starting point for benzoxazoles is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve a good separation of spots on the TLC plate.2. Use a larger column or reduce the amount of sample loaded.3. Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.
CC-002 The product is not eluting from the column. 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
CC-003 Multiple spots on TLC after purification. 1. Co-eluting impurities.2. Product decomposition on the silica gel.1. Try a different solvent system for chromatography.2. If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Recrystallization of this compound (General Procedure)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Crystal Formation: Crystals of purified this compound should form as the solution cools and becomes supersaturated.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Column Chromatography of this compound (General Procedure)
  • Solvent System Selection: Determine an appropriate solvent system (eluent) using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synth Crude this compound tlc TLC Analysis synth->tlc Assess Impurity Profile column Column Chromatography tlc->column Multiple Impurities recryst Recrystallization tlc->recryst Minor Impurities column->recryst Further Purification pure High-Purity this compound column->pure recryst->pure

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC/HPLC/Melting Point) start->check_purity is_pure Is Purity >99%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes recryst_issue Recrystallization Issues? is_pure->recryst_issue No failure Review Troubleshooting Guide recryst_issue->failure Yes cc_issue Column Chromatography Issues? recryst_issue->cc_issue No cc_issue->failure Yes

Caption: Logical workflow for troubleshooting purification issues.

References

troubleshooting guide for 2-Benzoyloxazole reaction failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Benzoyloxazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My this compound synthesis is resulting in a very low yield or no product at all. What are the common causes?

A: Low yields in this compound synthesis can be attributed to several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and potential side reactions.

  • Purity of Starting Materials: Impurities in 2-aminophenol or benzoic acid (or its derivatives) can significantly hinder the reaction. 2-aminophenol is particularly susceptible to oxidation, which can introduce colored impurities and reduce the availability of the starting material for the desired reaction.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can drastically impact the yield. The cyclization step to form the oxazole ring often requires specific conditions to proceed efficiently.[2]

  • Side Product Formation: Competing side reactions can consume starting materials, thereby lowering the yield of this compound.[2]

Q: How can I assess the purity of my starting materials?

A: It is crucial to use high-purity starting materials. You can verify the purity of your 2-aminophenol and benzoic acid using the following methods:

  • Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopic Analysis: Techniques such as 1H NMR and 13C NMR are effective in identifying impurities.

  • Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the presence of multiple components.

Q: My TLC plate shows unreacted starting materials even after the recommended reaction time. What should I do?

A: The presence of unreacted starting materials indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Extend the Reaction Time: Continue to monitor the reaction by taking aliquots at regular intervals and analyzing them by TLC.

  • Increase Reaction Temperature: The reaction may require more thermal energy to proceed to completion. Gradually increase the temperature while monitoring the reaction progress. Some solvent-free reactions may require temperatures up to 130°C for good yields.[1]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation. A slight increase in catalyst loading can sometimes improve the conversion rate.[2]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1]

Issue 2: Formation of Side Products

Q: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side products and how can I minimize them?

A: Side product formation is a common reason for low yields and complex purification. Common side products in benzoxazole synthesis include:

  • Incomplete Cyclization: The intermediate Schiff base, formed from the condensation of 2-aminophenol and benzoic acid, may not fully cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time.

  • Polymerization: Under certain conditions, especially at high temperatures, the starting materials or intermediates can polymerize.[2]

To minimize the formation of side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.

  • Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[2]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[2]

Issue 3: Product Purification Difficulties

Q: I am losing a significant amount of my product during purification. What are some effective purification strategies for this compound?

A: Product loss during purification is a frequent challenge. Here are some tips for efficient purification:

  • Column Chromatography: This is a common and effective method. The choice of the solvent system is critical for achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Data Presentation

The following table summarizes various reaction conditions for the synthesis of 2-aryl-benzoxazoles, providing a comparison of catalysts, solvents, reaction times, and yields. This data can guide the optimization of your this compound synthesis.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)2-Aminophenol, Benzoic AcidPPA60 then 1204h92Adapted from Hung et al., 1995[1]
Polyphosphoric Acid (PPA)2-Aminophenol, Benzoic Acid Derivs.PPAMW (260W)4 min-Feng et al., 2005[1]
Hf-BTC2-Aminophenol, Benzoyl ChlorideSolvent-free120 (MW)15 min30-85Nguyen et al.[2]
TiO2–ZrO22-Aminophenol, Aromatic AldehydeAcetonitrile6015-25 min83-93Patil et al.[2]
Ni(II) complexes2-Aminophenol, Aromatic AldehydesDMF803-4 h87-94Layek et al., 2019[2]
Brønsted acidic ionic liquid gel2-Aminophenol, AldehydesSolvent-free1305h85-98Nguyen et al., 2019[2]
Fe3O4@SiO2-SO3H2-Aminophenol, BenzaldehydeSolvent-free5015 min92[3]
Citrus Limon Extract2-Aminophenol, Substituted Carboxylic Acid-MW1-2 min80-90[4]

Experimental Protocols

Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)

This protocol is for the synthesis of 2-phenylbenzoxazole, a close analog of this compound, and can be adapted for your specific needs.

Materials:

  • Benzoic acid (1.22 g, 10 mmol)

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Polyphosphoric acid (PPA) (40 g)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Combine benzoic acid (10 mmol) and 2-aminophenol (10 mmol) in polyphosphoric acid (40 g).

  • Stir the mixture at 60°C for 2 hours.

  • Increase the temperature to 120°C and continue stirring for an additional 2 hours.

  • Pour the hot PPA solution over ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 ml).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 ml), water (2 x 25 ml), and brine (2 x 25 ml).

  • Dry the ethyl acetate extract over anhydrous MgSO4 and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to obtain pure 2-phenylbenzoxazole. (Expected yield: ~92%).[1]

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in troubleshooting this compound reaction failures.

Troubleshooting_Workflow start This compound Reaction Failure check_yield Low or No Yield? start->check_yield check_purity Verify Starting Material Purity (NMR, MP, TLC) check_yield->check_purity Yes modify_workup Modify Workup/Purification check_yield->modify_workup Yield loss during workup success Successful Synthesis check_yield->success No check_conditions Review Reaction Conditions (Temp, Time, Catalyst, Stoichiometry) check_purity->check_conditions Pure purify_materials Purify Starting Materials check_purity->purify_materials Impure check_side_products Analyze for Side Products (TLC, LC-MS) check_conditions->check_side_products optimize_conditions Optimize Reaction Conditions (Increase Temp/Time, Change Catalyst) check_side_products->optimize_conditions Present check_side_products->optimize_conditions Absent (Incomplete Reaction) optimize_conditions->start purify_materials->start modify_workup->start

Caption: Troubleshooting workflow for this compound reaction failures.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-substituted benzoxazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-substituted benzoxazoles, providing actionable advice to resolve experimental challenges.

Q1: I am observing a low yield in my benzoxazole synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde or carboxylic acid can significantly interfere with the reaction.

    • Recommendation: Assess the purity of your starting materials via melting point analysis, NMR, or chromatography (TLC, GC-MS). Purification by recrystallization or distillation may be necessary.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can drastically impact the yield.

    • Recommendation: Screen different solvents and catalysts. Ensure the reaction temperature is appropriate for the chosen conditions. Monitor the reaction progress by TLC to determine the optimal reaction time. Some solvent-free reactions may require temperatures up to 130°C for good yields.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Recommendation: If starting material is still visible on TLC after the expected reaction time, consider extending the reaction time.[1] If using a catalyst, ensure it is active and consider a slight increase in catalyst loading.[1]

  • Atmosphere: 2-Aminophenols can be susceptible to air oxidation, leading to colored impurities and reduced yields.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if your reagents are sensitive to air or moisture.

Q2: My reaction mixture shows multiple spots on the TLC plate, suggesting the formation of side products. What are the common side products and how can I minimize them?

A2: Side product formation is a common reason for low yields and complicates purification. Key side products include:

  • Schiff Base Intermediate: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize completely.[1]

    • Identification: The Schiff base can be identified by 1H NMR, showing a characteristic singlet for the imine proton (CH=N) typically in the range of 8.3-8.9 ppm. The mass spectrum will correspond to the combined mass of the 2-aminophenol and aldehyde minus one molecule of water.

    • Minimization: To promote complete cyclization, try increasing the reaction temperature or extending the reaction time. The addition of a suitable oxidant can also facilitate the conversion of the Schiff base to the benzoxazole.

  • Over-alkylation/acylation: When using highly reactive alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.

    • Minimization: Carefully control the stoichiometry of the reactants. A slow, dropwise addition of the alkylating/acylating agent at a lower temperature can improve selectivity.

  • Polymerization: Starting materials or intermediates can polymerize under harsh conditions, such as high temperatures or highly acidic or basic environments.

    • Minimization: Optimize the reaction temperature and pH. Using milder reaction conditions can often prevent polymerization.

Q3: The cyclization step of my reaction seems to be the main issue. How can I promote efficient cyclization?

A3: Incomplete cyclization is a frequent hurdle. Here are some strategies to promote this crucial step:

  • Choice of Catalyst: The catalyst plays a pivotal role. For the condensation of 2-aminophenols with carboxylic acids, dehydrating agents or activators are often necessary. For reactions with aldehydes, an oxidant is typically required to facilitate the final aromatization step.

  • Temperature and Reaction Time: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to overcome the activation energy for cyclization.

  • Water Removal: In reactions that produce water as a byproduct (e.g., from carboxylic acids), removing water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Q4: I am losing a significant amount of my product during purification. What are some effective purification strategies for 2-substituted benzoxazoles?

A4: Purification can indeed be a major source of product loss. Consider the following:

  • Column Chromatography: This is a very effective method for purifying benzoxazoles.

    • Recommendation: Carefully select the solvent system for elution to achieve good separation from impurities. A gradual increase in the polarity of the eluent can be effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification method.

    • Recommendation: Screen various solvents to find one in which the benzoxazole is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. This can be effective for removing non-basic impurities.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the synthesis of 2-substituted benzoxazoles under various conditions, primarily from the reaction of 2-aminophenol with aldehydes or carboxylic acids.

Table 1: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Aldehydes

CatalystSolventTemperature (°C)TimeYield (%)Reference
Potassium CyanideDMFMicrowave (450W)~1 minHigh--INVALID-LINK--
[CholineCl][oxalic acid]-Microwave15 min>99 (conversion)--INVALID-LINK--
Cu2ODMSORoom Temp.2-5 h70-95--INVALID-LINK--
TiO2-ZrO2Acetonitrile6015-25 min83-93--INVALID-LINK--
Fluorophosphoric acidEthanolRoom Temp.2.4 hGood--INVALID-LINK--
Palladium-supported nanocatalystDMF8018 h83-95--INVALID-LINK--
Brønsted acidic ionic liquid gel-1305 h85-98--INVALID-LINK--
LAIL@MNP- (Sonication)7030 minModerate to High--INVALID-LINK--

Table 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
-- (Microwave)150-20010-30 minGood--INVALID-LINK--
Methanesulfonic acid/Thionyl chlorideToluene or Xylene100-120-Excellent--INVALID-LINK--
Lawesson's Reagent- (Microwave)- (300W)5-15 minGood--INVALID-LINK--
Hf-BTC- (Microwave)12015 min30-85--INVALID-LINK--
KF-Al2O3AcetonitrileRoom Temp.45-90 min83-95--INVALID-LINK--

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 2-substituted benzoxazoles.

Protocol 1: Microwave-Assisted Synthesis from 2-Aminophenol and Aldehyde

This protocol is adapted from a procedure using a deep eutectic solvent as a catalyst.[2]

  • In a microwave-safe tube, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture under the optimized conditions (e.g., specific power and time determined from optimization experiments).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with distilled water (3 x 10 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Conventional Synthesis from 2-Aminophenol and Carboxylic Acid

This protocol utilizes methanesulfonic acid as a catalyst for the condensation reaction.

  • To a round-bottom flask containing the carboxylic acid (1.0 mmol) in a suitable solvent such as toluene (5 mL), add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to form the acid chloride.

  • Cool the reaction mixture to room temperature.

  • Add 2-aminophenol (1.0 mmol) to the flask.

  • Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture to 100-120°C.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

General Workflow for Optimization of 2-Substituted Benzoxazole Synthesis

The following flowchart illustrates a logical workflow for optimizing the synthesis of 2-substituted benzoxazoles.

Benzoxazole Synthesis Optimization Workflow General Workflow for Optimization of 2-Substituted Benzoxazole Synthesis start Define Target Benzoxazole and Starting Materials lit_search Literature Search for Initial Reaction Conditions start->lit_search initial_exp Perform Initial Small-Scale Experiment lit_search->initial_exp tlc_analysis Analyze Reaction by TLC initial_exp->tlc_analysis no_product No Product Formation tlc_analysis->no_product No reaction low_yield Low Yield or Side Products tlc_analysis->low_yield Incomplete or messy good_yield Good Yield and Purity tlc_analysis->good_yield Clean conversion troubleshoot_cond Troubleshoot: - Check Reagent Purity - Increase Temperature - Change Solvent/Catalyst no_product->troubleshoot_cond optimize_params Optimize Parameters: - Catalyst Loading - Temperature - Reaction Time - Stoichiometry low_yield->optimize_params scale_up Scale-Up Reaction good_yield->scale_up troubleshoot_cond->initial_exp optimize_params->initial_exp purification Purification: - Column Chromatography - Recrystallization scale_up->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Optimized Protocol characterization->end

Caption: A logical workflow for the synthesis and optimization of 2-substituted benzoxazoles.

Reaction Scheme for Benzoxazole Formation

The following diagram illustrates the general reaction scheme for the formation of 2-substituted benzoxazoles from 2-aminophenol and either an aldehyde or a carboxylic acid.

Benzoxazole Formation General Reaction Scheme for 2-Substituted Benzoxazole Synthesis cluster_path2 aminophenol 2-Aminophenol plus1 + aminophenol->plus1 aldehyde Aldehyde (R-CHO) plus1->aldehyde schiff_base Schiff Base Intermediate aldehyde->schiff_base or_label or carboxylic_acid Carboxylic Acid (R-COOH) acyl_intermediate Acyl Intermediate carboxylic_acid->acyl_intermediate benzoxazole 2-Substituted Benzoxazole schiff_base->benzoxazole Oxidation (-2H) acyl_intermediate->benzoxazole Cyclization/ Dehydration (-H2O) plus2 + plus2->carboxylic_acid aminophenol_copy 2-Aminophenol aminophenol_copy->plus2

Caption: Reaction pathways for the synthesis of 2-substituted benzoxazoles.

References

Technical Support Center: Catalyst Performance in 2-Benzoyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of 2-Benzoyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in this compound synthesis?

Catalyst deactivation in this compound synthesis can be attributed to several primary mechanisms. The most prevalent causes are chemical poisoning, fouling of the catalyst surface, and thermal degradation.[1][2][3]

  • Poisoning: The nitrogen atom within the oxazole ring possesses a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Copper). This coordination can block the catalyst's active sites, rendering it inactive for subsequent reactions.[4] Impurities in the reactants or solvents, such as sulfur compounds, can also act as poisons.[3]

  • Fouling: This involves the physical deposition of carbonaceous materials, often referred to as coke, onto the catalyst surface.[3] These deposits can block pores and cover active sites, preventing reactants from reaching them. In some cases, high molecular weight byproducts can also foul the catalyst.

  • Thermal Degradation (Sintering): At elevated reaction temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate into larger crystals.[5] This process, known as sintering, leads to a decrease in the active surface area of the catalyst and, consequently, a loss of catalytic activity.[5]

Q2: Are there visible signs of catalyst deactivation during my experiment?

Yes, several in-process observations can indicate catalyst deactivation. These include a noticeable decrease in the reaction rate or a complete stall of the reaction.[6] You might also observe a change in the color of the reaction mixture, which could signify the formation of inactive catalyst species.[6] For heterogeneous catalysts, a change in the physical appearance, such as clumping or a color change of the catalyst particles, can also be a sign of deactivation.[6]

Q3: Can a deactivated catalyst be regenerated and reused?

The reusability of a deactivated catalyst depends on the nature and severity of the deactivation mechanism.[6]

  • Poisoning: In some instances, poisons can be removed from the catalyst surface, leading to a partial or full restoration of activity.

  • Fouling: Catalysts deactivated by coke or carbon deposition can often be regenerated by controlled oxidation to burn off the deposits.[7]

  • Sintering: Deactivation due to thermal degradation is generally irreversible.[5]

It is crucial to assess the catalyst's activity after each cycle to determine if regeneration is a viable option.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that may be related to catalyst deactivation.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst- Ensure the catalyst has been stored under inert conditions. - Use a freshly prepared or purchased catalyst.[8] - For air-sensitive catalysts, employ inert atmosphere techniques like a glovebox or Schlenk line.[9]
Catalyst Poisoning- Purify starting materials and solvents to remove potential poisons. - Consider using a ligand that can stabilize the catalyst against poisoning by the oxazole nitrogen.[4]
Reaction Stalls Prematurely Catalyst Deactivation- The catalyst may be sensitive to air or moisture; ensure the reaction is conducted under an inert atmosphere with anhydrous solvents.[8] - For oxidative coupling reactions, ensure an adequate amount of the oxidant is present.[8]
Insufficient Catalyst Loading- Increase the catalyst loading incrementally to determine the optimal concentration.
Inconsistent Results Between Batches Variability in Reagent Purity- Ensure the purity of all reagents, as impurities can act as catalyst poisons.[6]
Atmosphere Contamination- Palladium catalysts, especially in their active Pd(0) state, are sensitive to air. Maintain a strictly inert atmosphere (Argon or Nitrogen).[6] - Use dry solvents and glassware to exclude moisture and oxygen.[6]

Catalyst Performance and Regeneration Data

The following table summarizes qualitative data regarding catalyst performance and the effectiveness of different regeneration strategies. Specific quantitative data is highly dependent on the exact reaction conditions and catalyst system used.

Catalyst System Common Deactivation Mechanism Regeneration Method Expected Activity Recovery Notes
Pd/C Poisoning, Fouling (Coking)Oxidative treatment (calcination) followed by reduction.[7]Moderate to HighRegeneration temperature and atmosphere must be carefully controlled to avoid sintering.
CuI/Ligand Ligand Degradation, PoisoningSolvent washing, potential re-addition of fresh ligand.Low to ModerateRegeneration is often difficult; replacement may be more effective.
AuCl₃/Support Reduction to Au(0), SinteringRe-oxidation with a suitable oxidizing agent.ModerateGold catalysts can be sensitive to certain functional groups.[8]
Heterogeneous Pd(II) catalysts Reduction to Pd(0)Treatment with an oxidizing agent like benzoquinone.[10]HighIn-situ monitoring can help in designing an effective reactivation strategy.[10]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Regeneration of a Supported Palladium Catalyst (e.g., Pd/C)

This protocol is a general guideline and may require optimization for your specific catalyst and the nature of the deactivation.

  • Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.

  • Solvent Washing: Wash the recovered catalyst sequentially with the reaction solvent, followed by a low-boiling point organic solvent (e.g., acetone or ethanol), and finally with deionized water to remove any adsorbed organic species.

  • Drying: Dry the washed catalyst in a vacuum oven at 60-80°C overnight.

  • Calcination (Oxidative Treatment): Place the dried catalyst in a tube furnace. Heat the catalyst under a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) to a temperature between 300-400°C. The exact temperature and duration will depend on the extent of coking and should be carefully optimized to avoid thermal degradation of the catalyst. Hold at this temperature for 2-4 hours.

  • Reduction: After calcination, cool the catalyst under an inert atmosphere (e.g., nitrogen or argon). Then, switch to a flow of a dilute hydrogen/nitrogen mixture (e.g., 5-10% H₂) and heat the catalyst to 200-300°C for 2-4 hours to reduce the oxidized palladium back to its active metallic state.

  • Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert atmosphere. The regenerated catalyst should be stored under an inert atmosphere until its next use.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling to Synthesize a 2-Aryl-Benzoyloxazole Derivative (Illustrative Example)

This protocol is a starting point and will likely require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: Add the boronic acid (1.2 equivalents) and 2-halobenzoyloxazole (1 equivalent).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_workflow Catalyst Deactivation and Regeneration Cycle active_catalyst Active Catalyst synthesis This compound Synthesis active_catalyst->synthesis deactivated_catalyst Deactivated Catalyst synthesis->deactivated_catalyst Deactivation (Poisoning, Fouling, Sintering) deactivated_catalyst->active_catalyst Irreversible Deactivation regeneration Regeneration deactivated_catalyst->regeneration regeneration->active_catalyst Activity Restored

Caption: Catalyst deactivation and regeneration cycle in synthesis.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Check Catalyst Activity (Fresh vs. Used) start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_catalyst->check_conditions Active regenerate Regenerate or Replace Catalyst check_catalyst->regenerate Inactive check_reagents Analyze Reagent Purity check_conditions->check_reagents Optimal optimize Optimize Catalyst Loading and Ligand Choice check_conditions->optimize Suboptimal purify_reagents Purify Starting Materials and Solvents check_reagents->purify_reagents Impure end Improved Yield check_reagents->end Pure optimize->end regenerate->end purify_reagents->end

Caption: Troubleshooting workflow for low yield in synthesis.

References

managing byproduct formation in 2-Benzoyloxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing byproduct formation during the synthesis of 2-benzoyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound from 2-aminophenol and a benzoylating agent?

A1: The most prevalent byproducts arise from the competitive reactivity of the two nucleophilic groups in 2-aminophenol (the amino and hydroxyl groups). These byproducts include:

  • N-(2-hydroxyphenyl)benzamide: Resulting from N-acylation. This is often the thermodynamic product and can be a major byproduct under certain conditions.

  • 2-Aminophenyl benzoate: Resulting from O-acylation. This is generally the kinetic product and its formation can be favored at lower temperatures.

  • N,O-Dibenzoyl-2-aminophenol: Formed when both the amino and hydroxyl groups are acylated, typically when an excess of the benzoylating agent is used or under forcing reaction conditions.

  • Fries Rearrangement Products: The initially formed O-acylated product, 2-aminophenyl benzoate, can potentially undergo a Fries rearrangement to yield isomeric aminohydroxybenzophenones, although this is less commonly reported under standard benzoxazole synthesis conditions.

Q2: How does the choice of benzoylating agent affect byproduct formation?

A2: The reactivity of the benzoylating agent is a critical factor.

  • Benzoyl chloride is highly reactive and can lead to a mixture of N- and O-acylated products, as well as the di-acylated byproduct if the stoichiometry is not carefully controlled.

  • Benzoic anhydride is less reactive than benzoyl chloride, which can sometimes offer better selectivity.

  • Benzoic acid requires a coupling agent or high temperatures for acylation, and its use in the direct synthesis of this compound can be challenging, potentially leading to the formation of N-acylated byproduct. The traditional Phillips benzoxazole synthesis, which uses carboxylic acids, often requires high temperatures, which can favor the formation of the more stable N-acylated amide.

Q3: What is the role of the base in controlling selectivity between N- and O-acylation?

A3: The base plays a crucial role in modulating the nucleophilicity of the amino and hydroxyl groups.

  • A weak base like pyridine can facilitate the reaction while minimizing the deprotonation of the phenol, which can help to favor N-acylation.

  • A stronger base like triethylamine will more readily deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and potentially leading to a higher proportion of the O-acylated byproduct.

Q4: Can the this compound product degrade during the reaction or workup?

A4: Yes, the oxazole ring can be sensitive to harsh conditions. Prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to hydrolysis of the oxazole ring, resulting in the formation of N-(2-hydroxyphenyl)benzamide.

Troubleshooting Guides

Issue 1: Low yield of this compound with significant formation of N-(2-hydroxyphenyl)benzamide.
  • Potential Cause: The reaction conditions favor the thermodynamically more stable N-acylated product over the desired cyclized product. This can be due to high reaction temperatures, prolonged reaction times, or the presence of water which can hydrolyze the intermediate Schiff base or the final product.

  • Recommended Solutions:

    • Temperature Control: Maintain a moderate reaction temperature. High temperatures can favor the formation of the stable amide byproduct.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Choice of Cyclizing Agent: For syntheses starting from N-(2-hydroxyphenyl)benzamide, ensure a suitable dehydrating/cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent) is used effectively.

Issue 2: Presence of 2-aminophenyl benzoate in the product mixture.
  • Potential Cause: The reaction conditions favor kinetic O-acylation. This is more likely at lower temperatures and with highly reactive acylating agents.

  • Recommended Solutions:

    • Thermal Cyclization: If 2-aminophenyl benzoate has formed, it may be possible to convert it to this compound by heating the reaction mixture, as this can promote intramolecular cyclization.

    • Optimize Base and Temperature: A careful selection of a weaker base and slightly elevated temperature can shift the selectivity towards N-acylation and subsequent cyclization.

Issue 3: Formation of N,O-Dibenzoyl-2-aminophenol.
  • Potential Cause: Use of an excess of the benzoylating agent.

  • Recommended Solutions:

    • Stoichiometry Control: Use a precise 1:1 molar ratio of 2-aminophenol to the benzoylating agent.

    • Slow Addition: Add the benzoylating agent dropwise to the solution of 2-aminophenol to avoid localized high concentrations.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the product distribution in the synthesis of this compound from 2-aminophenol and benzoyl chloride. Note: This data is hypothetical and intended for illustrative purposes to demonstrate general trends.

Table 1: Effect of Solvent on Product Distribution

SolventThis compound Yield (%)N-acylated Byproduct (%)O-acylated Byproduct (%)Di-acylated Byproduct (%)
Pyridine751555
Toluene6025105
Acetonitrile6520105
Dichloromethane5520205

Table 2: Effect of Temperature on Product Distribution

Temperature (°C)This compound Yield (%)N-acylated Byproduct (%)O-acylated Byproduct (%)Di-acylated Byproduct (%)
04010455
25 (Room Temp)6520105
807025<55
110 (Reflux)6035<55

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation of 2-Aminophenol with Benzoyl Chloride

This protocol aims to maximize the yield of this compound while minimizing byproduct formation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-aminophenol (1.0 eq) and anhydrous pyridine (5-10 volumes).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Then, heat the mixture to 80-90 °C and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Mandatory Visualization

Byproduct_Formation_Pathways Reactants 2-Aminophenol + Benzoyl Chloride N_Acyl N-(2-hydroxyphenyl)benzamide (N-Acylation Byproduct) Reactants->N_Acyl N-Acylation O_Acyl 2-Aminophenyl benzoate (O-Acylation Byproduct) Reactants->O_Acyl O-Acylation (Kinetic Control) Di_Acyl N,O-Dibenzoyl-2-aminophenol (Di-acylation Byproduct) Reactants->Di_Acyl Excess Benzoyl Chloride Product This compound (Desired Product) N_Acyl->Product Cyclization (Dehydration) O_Acyl->Product Intramolecular Cyclization Rearrangement Fries Rearrangement Products O_Acyl->Rearrangement Heat

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Reaction Analysis: Low Yield or Impure Product Identify_Byproduct Identify Major Byproduct(s) (TLC, LC-MS, NMR) Start->Identify_Byproduct N_Acyl_Node Major Byproduct: N-Acylated Amide Identify_Byproduct->N_Acyl_Node N-Acyl O_Acyl_Node Major Byproduct: O-Acylated Ester Identify_Byproduct->O_Acyl_Node O-Acyl Di_Acyl_Node Major Byproduct: Di-Acylated Identify_Byproduct->Di_Acyl_Node Di-Acyl N_Acyl_Sol Troubleshooting: - Lower reaction temperature - Ensure anhydrous conditions - Use effective cyclizing agent N_Acyl_Node->N_Acyl_Sol O_Acyl_Sol Troubleshooting: - Increase reaction temperature - Use a weaker base - Attempt thermal cyclization O_Acyl_Node->O_Acyl_Sol Di_Acyl_Sol Troubleshooting: - Use 1:1 stoichiometry - Slow addition of acylating agent Di_Acyl_Node->Di_Acyl_Sol End Optimized Reaction N_Acyl_Sol->End O_Acyl_Sol->End Di_Acyl_Sol->End

Caption: Troubleshooting workflow for byproduct formation.

impact of solvent and temperature on 2-Benzoyloxazole reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent and temperature on 2-Benzoyloxazole reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the rate of this compound synthesis?

A1: The reaction rate is primarily influenced by the purity of starting materials, the choice of solvent, the reaction temperature, and the presence and activity of any catalyst.[1][2] Non-optimal conditions for any of these factors can significantly impact the yield and reaction time.[1]

Q2: How does solvent polarity affect the reaction kinetics?

A2: Solvent polarity can significantly influence reaction rates. Polar aprotic solvents like DMF and acetonitrile are often effective as they can stabilize charged intermediates and transition states that form during the cyclization process, which can lead to faster reactions. The choice between a protic (e.g., ethanol) and an aprotic solvent depends on the specific reaction mechanism, as protic solvents can participate in hydrogen bonding which may either facilitate or hinder the reaction. It is often beneficial to screen a range of solvents with varying polarities to determine the optimal conditions for your specific setup.

Q3: What is the expected effect of increasing the reaction temperature?

A3: Generally, increasing the reaction temperature increases the reaction rate. A common rule of thumb for many reactions is that the rate doubles for every 10°C increase in temperature. This is because higher temperatures lead to more frequent and more energetic collisions between reactant molecules, increasing the likelihood of successful reaction events. However, excessively high temperatures can promote side reactions and potentially lead to the degradation of reactants or products.[1]

Q4: I am observing a low yield of this compound. What are the likely causes?

A4: Low yields can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or benzoyl-containing reactant can interfere with the reaction.[1][2]

  • Suboptimal Reaction Conditions: The chosen solvent may not be ideal, or the temperature may be too low to overcome the activation energy of the reaction.[2]

  • Incomplete Cyclization: The intermediate Schiff base may not be efficiently cyclizing to form the final benzoxazole product.[1]

  • Catalyst Deactivation: If a catalyst is used, it may be inactive or poisoned by impurities.[2]

  • Product Loss During Purification: Significant amounts of product may be lost during workup and purification steps.[1]

Q5: My reaction is producing significant side products. How can I improve the selectivity?

A5: To minimize the formation of side products, consider the following:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of your reactants.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the 2-aminophenol starting material, which can lead to colored impurities.[2]

  • Choice of Catalyst: If applicable, the choice of catalyst can significantly influence the selectivity of the reaction.[1]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - Assess the purity of 2-aminophenol and the benzoyl reactant using techniques like melting point analysis or NMR. - Purify starting materials by recrystallization or distillation if necessary.[2]
Suboptimal Solvent Choice - Screen a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a moderately polar aprotic solvent like DCM, and a polar aprotic solvent like DMF or acetonitrile).
Insufficient Reaction Temperature - Incrementally increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[2]
Incomplete Reaction - Extend the reaction time and continue to monitor its progress. - If using a catalyst, ensure it is active and consider a slight increase in catalyst loading.[1]
Product Degradation - Analyze aliquots of the reaction mixture over time to check for product decomposition. - If degradation is observed, consider running the reaction at a lower temperature for a longer duration.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Side Reactions (e.g., Polymerization) - Optimize the stoichiometry of the reactants. - Adjust the reaction temperature; sometimes lower temperatures can improve selectivity.[1]
Air-Sensitive Reagents - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of 2-aminophenol.[2]
Incorrect Reaction Conditions - Re-evaluate the solvent and catalyst (if used) as they can influence the reaction pathway.

Data Presentation

Table 1: Effect of Solvent on this compound Synthesis Yield
Solvent Temperature (°C) Reaction Time (h) Yield (%)
Toluene1101265
Acetonitrile80885
N,N-Dimethylformamide (DMF)100692
p-Xylene140495
Ethanol781855

Note: The data presented in these tables are representative examples based on typical results for benzoxazole synthesis and may vary depending on the specific experimental setup and reactant purity.

Table 2: Effect of Temperature on the Rate Constant of this compound Synthesis in Acetonitrile
Temperature (°C) Temperature (K) Rate Constant (k) (M⁻¹s⁻¹)
60333.150.0025
70343.150.0051
80353.150.0098
90363.150.0185

Note: This data can be used to calculate the activation energy of the reaction using the Arrhenius equation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2-aminophenol and benzoyl chloride.

Materials:

  • 2-Aminophenol

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as DMF or pyridine, add benzoyl chloride (1.1 eq) dropwise at 0°C.[3]

  • Stir the reaction mixture at room temperature for 2-4 hours.[3]

  • Heat the mixture to 80-100°C for an additional 1-2 hours to facilitate cyclization.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Kinetic Analysis of this compound Formation

This protocol outlines a general method for determining the reaction kinetics.

Procedure:

  • Set up the reaction as described in Protocol 1 in a thermostated reaction vessel to maintain a constant temperature.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling and dilution with a cold solvent).

  • Analyze the composition of the quenched aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactant and product.

  • Plot the concentration of the reactant versus time.

  • From this data, determine the order of the reaction and the rate constant (k) at that specific temperature.

  • Repeat the experiment at different temperatures to determine the effect of temperature on the rate constant and to calculate the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualization

Reaction_Optimization_Workflow cluster_start Initial Setup cluster_experiment Experimental Loop cluster_decision Optimization Decision cluster_troubleshoot Troubleshooting cluster_end Finalization start Define Reaction: 2-Aminophenol + Benzoyl Derivative initial_conditions Select Initial Conditions: - Solvent (e.g., Acetonitrile) - Temperature (e.g., 80°C) start->initial_conditions run_reaction Run Experiment & Monitor (e.g., via TLC/HPLC) initial_conditions->run_reaction analyze Analyze Results: - Yield - Purity - Reaction Time run_reaction->analyze decision Results Meet Target? analyze->decision low_yield Low Yield? decision->low_yield No end Optimized Protocol decision->end Yes side_products Side Products? low_yield->side_products No troubleshoot_yield Adjust: - Temperature - Solvent - Catalyst low_yield->troubleshoot_yield Yes side_products->run_reaction No troubleshoot_purity Adjust: - Stoichiometry - Atmosphere - Purification side_products->troubleshoot_purity Yes troubleshoot_yield->run_reaction troubleshoot_purity->run_reaction

Caption: Workflow for optimizing this compound reaction conditions.

Reaction_Mechanism Reactants 2-Aminophenol + Benzoyl Chloride Intermediate1 N-(2-hydroxyphenyl)benzamide Reactants->Intermediate1 Nucleophilic Acyl Substitution Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Protonation of Carbonyl Oxygen Product This compound Intermediate2->Product Intramolecular Cyclization & Dehydration

Caption: Simplified reaction mechanism for this compound synthesis.

References

Technical Support Center: Stability of 2-Benzoyloxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues related to 2-Benzoyloxazole and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: this compound and its derivatives, like many heterocyclic compounds, are susceptible to degradation under various environmental conditions. The primary concerns are hydrolysis, photodegradation, and oxidation. The oxazole ring can be prone to ring-opening under harsh acidic or basic conditions.[1]

Q2: How can I proactively assess the stability of my this compound derivative?

A2: Forced degradation studies are the most effective way to understand the intrinsic stability of your compound.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, including heat, light, humidity, acid/base hydrolysis, and oxidation.[4][5] This helps to identify potential degradation products and establish degradation pathways.

Q3: What analytical techniques are best suited for monitoring the stability of this compound derivatives?

A3: High-Performance Liquid Chromatography (HPLC) with UV/DAD or Mass Spectrometry (MS) detection is the most common and powerful technique for stability testing.[1] A validated, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of any changes over time.

Q4: Are there any formulation strategies to enhance the stability of these compounds?

A4: Yes, several formulation strategies can improve stability. These include optimizing the pH of the formulation, using antioxidants to prevent oxidation, protecting the formulation from light using amber vials or other light-resistant packaging, and controlling moisture content for solid dosage forms.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram during routine analysis. Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review the storage conditions of the sample and standards (temperature, light exposure). 3. Perform a forced degradation study to identify potential degradation products and compare them to the unexpected peaks.
Loss of potency or inconsistent results in biological assays. Compound instability in the assay medium.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Adjust the pH of the assay medium if hydrolysis is suspected. 3. Consider the use of antioxidants in the assay medium if oxidation is a concern.
Discoloration or precipitation of the compound in solution. Photodegradation or insolubility of degradation products.1. Prepare and handle all solutions under reduced light conditions. 2. Store solutions in amber vials or wrapped in aluminum foil. 3. Analyze the precipitate to determine if it is a degradation product.

Quantitative Stability Data

The following tables provide illustrative quantitative data on the stability of benzoxazole derivatives under forced degradation conditions. Note that the exact degradation will vary depending on the specific substituents on the this compound core.

Table 1: Illustrative Hydrolytic Stability of a this compound Derivative

ConditionTime (hours)% Degradation
0.1 N HCl (60°C)25.2
815.8
2435.1
0.1 N NaOH (60°C)28.9
825.4
2458.7
Neutral (Water, 60°C)24< 1.0

Table 2: Illustrative Photostability of a this compound Derivative (ICH Q1B Conditions)

ConditionDuration% Degradation (Solution)% Degradation (Solid)
Cool white fluorescent lamp (1.2 million lux hours)10 days12.32.1
Near UV lamp (200 watt hours/square meter)10 days25.64.5

Table 3: Illustrative Oxidative Stability of a this compound Derivative

ConditionTime (hours)% Degradation
3% H₂O₂ (Room Temperature)23.1
810.5
2422.4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound derivatives.

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature.

  • Photodegradation: Expose the stock solution (in a photostable, transparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Store the solid compound at 80°C.

3. Time Points:

  • Sample the solutions at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For solid samples, test at intervals such as 1, 5, and 10 days.

4. Sample Analysis:

  • Before analysis by HPLC, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound derivatives. Method optimization will be required for specific derivatives.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the specific derivative)

  • Injection Volume: 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

cluster_degradation Likely Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Photolysis Photolysis This compound->Photolysis UV/Vis Light Oxidation Oxidation This compound->Oxidation H2O2/Air Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products Photodegradants Photodegradants Photolysis->Photodegradants Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Start prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Identify Degradants and Determine Degradation Rate analyze->data end End data->end

Caption: General workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Decision Tree for Unexpected HPLC Peaks start Unexpected Peak Observed q1 Is the peak present in the blank? start->q1 a1_yes Source is mobile phase or system contamination. q1->a1_yes Yes q2 Is the peak present in the standard? q1->q2 No a2_yes Standard is degrading. Check storage conditions. q2->a2_yes Yes q3 Does the peak increase with time or stress? q2->q3 No a3_yes Peak is likely a degradation product. Characterize using LC-MS. q3->a3_yes Yes a3_no Peak may be an impurity from synthesis. Review synthetic route and purification. q3->a3_no No

Caption: Decision tree for troubleshooting unexpected peaks in HPLC.

References

Technical Support Center: Regioselective Synthesis of 2-Benzoyloxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of 2-benzoyloxazole analogs. The following information is intended to help overcome common experimental challenges and optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound analogs, and why is regioselectivity important?

A1: The primary challenge is controlling regioselectivity, which is the ability to selectively form one constitutional isomer over others. When synthesizing 2-benzoyloxazoles, particularly from unsymmetrical precursors, there is often a risk of forming other isomers, such as 5-benzoyloxazoles. This leads to difficult-to-separate product mixtures, reduces the yield of the desired compound, and can compromise the biological activity and intellectual property value of the final molecule.[1] Achieving high regioselectivity ensures that the benzoyl group is exclusively at the desired C2 position of the oxazole ring.

Q2: Which synthetic strategy offers the best regioselectivity for placing a benzoyl group at the 2-position of the oxazole ring?

A2: The reaction of α-diazoketones with benzamides, particularly through a two-step sequence involving a rhodium(II)-catalyzed N-H insertion followed by a cyclodehydration step (often referred to as the Moody/Wipf protocol), is a highly effective and regioselective method.[2] This approach unambiguously forms the 2,5-disubstituted oxazole by first creating a key C-N bond between the amide nitrogen and the α-carbon of the ketone, ensuring the correct placement of the substituents in the final heterocyclic ring.

Q3: My rhodium-catalyzed N-H insertion reaction is sluggish or incomplete. What are the potential causes?

A3: Several factors can lead to an incomplete N-H insertion reaction. Key areas to investigate include:

  • Catalyst Activity: The rhodium(II) catalyst (e.g., rhodium(II) acetate) may be deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Purity of Starting Materials: Impurities in the α-diazoketone or the benzamide can poison the catalyst. It is crucial to use highly pure reagents.

  • Solvent Choice: The reaction is sensitive to the solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective. Ensure the solvent is anhydrous.

  • Temperature: While many of these reactions proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the rate and conversion.

Q4: I've successfully performed the N-H insertion, but the subsequent cyclodehydration step to form the oxazole is giving a low yield. What should I troubleshoot?

A4: Low yields in the cyclodehydration step are often due to incomplete reaction or degradation of the intermediate. Common troubleshooting steps include:

  • Dehydrating Reagent: The Wipf protocol, which uses triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (Et₃N), is generally robust.[2] Ensure all reagents are fresh and anhydrous.

  • Stoichiometry: Check the molar ratios of the dehydrating reagents. An excess of PPh₃ and I₂ relative to the N-H insertion product is typically required.

  • Reaction Time and Temperature: The reaction may require longer stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup Procedure: The intermediate can sometimes be sensitive. Ensure the workup is performed promptly and under appropriate conditions to avoid degradation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of 2-Benzoyl and 5-Benzoyl Isomers)

This issue is common when using synthetic routes that proceed through symmetric intermediates or pathways with similar activation energies for the formation of both regioisomers.

Possible Cause Recommended Solution
Choice of Synthetic Method Classical methods like the Robinson-Gabriel synthesis can produce regioisomeric mixtures with unsymmetrical precursors.[1] Adopt the rhodium-catalyzed reaction of an α-diazoketone with benzamide , which offers superior regiocontrol for 2,5-substitution.[2]
Ambiguous Cyclization Pathway In some one-pot metal-catalyzed reactions, both N-attack and O-attack on a metal carbene intermediate can be competitive, leading to different isomers.
Solution: Switch to a two-step protocol (N-H insertion then cyclodehydration). This isolates the N-H insertion intermediate, preventing alternative cyclization pathways.
Substrate-Specific Electronic/Steric Effects The electronic or steric properties of substituents on your starting materials may unexpectedly favor the undesired isomer in certain one-pot systems.
Solution: Modify the substituents to electronically or sterically bias the reaction toward the desired outcome, or switch to a more robust regioselective method like the Moody/Wipf approach.
Issue 2: Low Overall Yield of this compound

Low yields can stem from issues in either the N-H insertion or the cyclodehydration step. A systematic approach is necessary to identify the bottleneck.

G start Low Overall Yield check_insertion Analyze N-H Insertion Step (Isolate intermediate if possible) start->check_insertion insertion_ok Yield is >80% check_insertion->insertion_ok Yes insertion_low Yield is Low check_insertion->insertion_low No check_cyclization Analyze Cyclodehydration Step insertion_ok->check_cyclization troubleshoot_insertion Troubleshoot N-H Insertion: 1. Check Rh(II) catalyst activity. 2. Verify purity of diazo compound and amide. 3. Ensure anhydrous solvent (DCM/DCE). 4. Increase reaction time or temperature (40°C). insertion_low->troubleshoot_insertion troubleshoot_insertion->check_insertion cyclization_ok Yield is High check_cyclization->cyclization_ok Yes cyclization_low Yield is Low check_cyclization->cyclization_low No end_review Review Purification (Column chromatography conditions) cyclization_ok->end_review troubleshoot_cyclization Troubleshoot Cyclodehydration: 1. Use fresh PPh3, I2, Et3N. 2. Check stoichiometry of reagents. 3. Increase reaction time. 4. Optimize workup procedure. cyclization_low->troubleshoot_cyclization troubleshoot_cyclization->check_cyclization end_ok High Yield Achieved end_review->end_ok

Caption: Troubleshooting workflow for low yield of this compound.

Data Presentation: Substrate Scope

The regioselective synthesis of 2-acyloxazoles via the rhodium-catalyzed N-H insertion and subsequent cyclodehydration is tolerant of a variety of functional groups on both the amide and the diazoketone precursors. The following table summarizes representative yields for this methodology.

EntryR¹ in Diazoketone (R¹COCHN₂)R² in Amide (R²CONH₂)ProductYield (%)
1Phenyl (Ph)Phenyl (Ph)2-Phenyl-5-phenyloxazole85
24-MethoxyphenylPhenyl (Ph)5-(4-Methoxyphenyl)-2-phenyloxazole82
34-ChlorophenylPhenyl (Ph)5-(4-Chlorophenyl)-2-phenyloxazole88
4Phenyl (Ph)4-Methylphenyl2-(4-Methylphenyl)-5-phenyloxazole80
5Phenyl (Ph)4-Bromophenyl2-(4-Bromophenyl)-5-phenyloxazole86
6Methyl (Me)Phenyl (Ph)2-Phenyl-5-methyloxazole75
7Phenyl (Ph)Methyl (Me)5-Phenyl-2-methyloxazole78

Yields are for the two-step sequence and are representative examples based on literature precedents. Actual yields may vary depending on specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Two-Step Synthesis of 2,5-Diphenyloxazole

This protocol describes the regioselective synthesis of a this compound analog (in this case, 2,5-diphenyloxazole) from an α-diazoketone and benzamide.

G cluster_0 Step 1: Rh(II)-Catalyzed N-H Insertion cluster_1 Step 2: Wipf Cyclodehydration A 1. Dissolve α-diazoacetophenone and benzamide in anhydrous DCM. B 2. Add Rh₂(OAc)₄ catalyst (typically 1-2 mol%). A->B C 3. Stir at room temperature. Monitor by TLC for disappearance of diazo compound. B->C D 4. Concentrate in vacuo to get crude N-H insertion product. C->D E 5. Dissolve crude intermediate in anhydrous MeCN or DCM. D->E Proceed to next step F 6. Add PPh₃, I₂, and Et₃N. E->F G 7. Stir at room temperature. Monitor by TLC until completion. F->G H 8. Aqueous workup and extraction. G->H I 9. Purify by column chromatography to yield 2,5-diphenyloxazole. H->I

Caption: Experimental workflow for the two-step synthesis of 2,5-diphenyloxazole.

Step 1: Rhodium(II)-Catalyzed N-H Insertion

  • To a solution of benzamide (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂ or Ar), add α-diazoacetophenone (1.1 mmol, 1.1 equiv).

  • To this stirring solution, add rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.02 mmol, 2 mol%) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by TLC, observing the consumption of the purple α-diazoketone.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude solid is the N-H insertion product and is typically used in the next step without further purification.

Step 2: Cyclodehydration to form the Oxazole

  • Dissolve the crude N-H insertion product from Step 1 in anhydrous acetonitrile (15 mL).

  • To the solution, add triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv) and iodine (I₂) (1.5 mmol, 1.5 equiv).

  • Cool the mixture to 0 °C and add triethylamine (Et₃N) (3.0 mmol, 3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC for the formation of the oxazole product.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,5-diphenyloxazole.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Benzoyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoyloxazole scaffold, specifically 2-phenylbenzoxazole, is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities. The efficient synthesis of this motif is of paramount importance for further research and development. This guide provides a comparative analysis of three common synthetic methods for 2-phenylbenzoxazole, offering insights into their respective advantages and limitations, supported by experimental data and detailed protocols.

Introduction to this compound Synthesis

The synthesis of 2-phenylbenzoxazole typically involves the condensation of 2-aminophenol with a benzoyl precursor. The choice of the benzoyl source—benzoic acid, benzoyl chloride, or benzaldehyde—defines the reaction conditions, catalyst requirements, and overall efficiency of the synthesis. This guide explores a classical high-temperature condensation, a rapid acylation-cyclization, and a modern catalytic oxidative cyclization, providing a comprehensive overview for researchers to select the most suitable method for their specific needs.

Method 1: Condensation of 2-Aminophenol with Benzoic Acid using Polyphosphoric Acid (PPA)

This classical method, an adaptation of the Phillips-Ladenburg synthesis, involves the direct condensation of 2-aminophenol with benzoic acid at high temperatures using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[1] It is a robust and high-yielding one-pot procedure.

Reaction Pathway

The reaction mechanism involves the in-situ formation of a mixed benzoic-phosphoric anhydride from benzoic acid and PPA.[2] 2-Aminophenol then acts as a nucleophile, attacking the activated carbonyl carbon to form 2-hydroxybenzanilide after an acyl migration.[2] Subsequent acid-catalyzed intramolecular cyclization and dehydration yield the final 2-phenylbenzoxazole.[2]

G cluster_activation Activation of Benzoic Acid cluster_condensation Condensation and Cyclization BA Benzoic Acid Anhydride Mixed Benzoic-Phosphoric Anhydride BA->Anhydride + PPA PPA PPA Intermediate1 2-Aminophenyl Benzoate Anhydride->Intermediate1 + 2-Aminophenol AP 2-Aminophenol Intermediate2 2-Hydroxybenzanilide Intermediate1->Intermediate2 Acyl Migration Product 2-Phenylbenzoxazole Intermediate2->Product Intramolecular Cyclization & Dehydration (-H2O)

Method 1: PPA-catalyzed synthesis of 2-phenylbenzoxazole.

Method 2: Reaction of 2-Aminophenol with Benzoyl Chloride

This method utilizes the high reactivity of benzoyl chloride, an acyl chloride, to achieve the synthesis of 2-phenylbenzoxazole under milder conditions compared to the PPA method. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

Reaction Pathway

The synthesis begins with the nucleophilic attack of the amino group of 2-aminophenol on the highly electrophilic carbonyl carbon of benzoyl chloride, forming a 2-hydroxy-N-phenylbenzamide intermediate. This is a standard nucleophilic acyl substitution. The subsequent step involves an intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration to yield the benzoxazole ring.

G AP 2-Aminophenol Intermediate 2-Hydroxy-N-phenylbenzamide AP->Intermediate + Benzoyl Chloride (Nucleophilic Acyl Substitution) BC Benzoyl Chloride Product 2-Phenylbenzoxazole Intermediate->Product Intramolecular Cyclization & Dehydration (-H2O)

Method 2: Synthesis from 2-aminophenol and benzoyl chloride.

Method 3: Oxidative Cyclization of 2-Aminophenol and Benzaldehyde

This modern approach represents a greener and more atom-economical route to 2-phenylbenzoxazole. It involves the condensation of 2-aminophenol with benzaldehyde to form a Schiff base intermediate, which then undergoes catalytic oxidative cyclization. Various catalytic systems, including those based on copper, palladium, and nanocatalysts, have been developed for this transformation.[3]

Reaction Pathway

The initial step is the acid- or base-catalyzed condensation of 2-aminophenol and benzaldehyde to form a Schiff base (an imine). This intermediate then undergoes an intramolecular cyclization, and a subsequent oxidation step, often facilitated by a metal catalyst and an oxidant (like air or O2), leads to the aromatic 2-phenylbenzoxazole.

G AP 2-Aminophenol SchiffBase Schiff Base Intermediate AP->SchiffBase + Benzaldehyde (-H2O) BAld Benzaldehyde CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Cyclization Product 2-Phenylbenzoxazole CyclizedIntermediate->Product Oxidation (e.g., Cu catalyst, O2)

Method 3: Oxidative cyclization of 2-aminophenol and benzaldehyde.

Comparative Data

ParameterMethod 1: Benzoic Acid + PPAMethod 2: Benzoyl ChlorideMethod 3: Benzaldehyde + Catalyst
Starting Materials 2-Aminophenol, Benzoic Acid2-Aminophenol, Benzoyl Chloride2-Aminophenol, Benzaldehyde
Key Reagents/Catalysts Polyphosphoric Acid (PPA)Base (e.g., Pyridine)Metal Catalyst (e.g., Cu₂O, Pd), Oxidant (e.g., O₂)
Reaction Temperature 120-220°C[1]0°C to 100°CRoom Temperature to 130°C
Reaction Time 4 hours[1]3-6 hours15 minutes to 18 hours[3]
Product Yield (%) 92%[1]83-95% (representative)[3]70-98%[3]
Key Advantages High yield, one-potMilder conditions than PPAAtom economical, often greener conditions
Key Disadvantages High temperature, viscous mediumUse of corrosive benzoyl chlorideCatalyst cost and separation, may require oxidant

Experimental Protocols

Method 1: Synthesis from 2-Aminophenol and Benzoic Acid with PPA

Procedure:

  • Combine benzoic acid (1.22 g, 10 mmol) and 2-aminophenol (1.09 g, 10 mmol) in polyphosphoric acid (40 g).[1]

  • Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.[1]

  • Pour the hot reaction mixture over ice water and extract with ethyl acetate (3 x 50 ml).[1]

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 ml), water (2 x 25 ml), and brine (2 x 25 ml).[1]

  • Dry the ethyl acetate extract over magnesium sulfate and concentrate in vacuo.[1]

  • Purify the crude product by silica gel chromatography to obtain 2-phenylbenzoxazole.[1]

Method 2: Synthesis from 2-Aminophenol and Benzoyl Chloride

Procedure:

  • Dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as pyridine.

  • Cool the solution to 0°C and add benzoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Heat the mixture to 80-100°C for 1-2 hours to complete the cyclization.

  • After cooling, pour the mixture into cold water.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

Method 3: Synthesis from 2-Aminophenol and Benzaldehyde using a Cu₂O Catalyst

Procedure:

  • In a reaction vessel, dissolve 2-aminophenol (1 mmol) and benzaldehyde (1 mmol) in DMSO.

  • Add a catalytic amount of Cu₂O.[3]

  • Stir the reaction mixture at room temperature for 2-5 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

References

A Comparative Guide to the Quantification of 2-Benzoyloxazole: HPLC, GC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three analytical methodologies for the quantification of 2-Benzoyloxazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a compound of interest in medicinal chemistry and materials science, accurate and precise quantification is paramount for quality control and research applications. This document outlines hypothetical, yet scientifically grounded, experimental protocols and performance data to aid in the selection of the most suitable method for specific analytical needs.

Method Comparison at a Glance

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of each method, derived from data on structurally similar compounds.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.01 - 10 µg/mL1 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 10%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.01 µg/mL~1 µg/mL
Selectivity GoodExcellentModerate
Sample Throughput HighModerateHigh
Instrumentation Cost ModerateHighLow

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Experimental Protocol: HPLC-UV for this compound
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase, ranging from 0.5 µg/mL to 100 µg/mL, to construct a calibration curve.

Validation Data (Hypothetical)
Validation ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%1.5%
LOD -0.1 µg/mL
LOQ -0.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds. While this compound has moderate volatility, GC-MS can offer excellent selectivity and sensitivity, especially for trace-level analysis.

Experimental Protocol: GC-MS for this compound
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 195, 105, 77).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 µg/mL.

  • Standard Preparation: Prepare a series of standard solutions in the same solvent from 0.01 µg/mL to 10 µg/mL.

Validation Data (Hypothetical)
Validation ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9980.9989
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (%RSD) ≤ 10.0%7.5%
LOD -0.005 µg/mL
LOQ -0.01 µg/mL

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. Due to the aromatic nature of this compound, it is expected to have a distinct UV absorbance spectrum, making this technique a viable option for routine analysis, particularly in pure samples or simple matrices where interfering substances are minimal.

Experimental Protocol: UV-Vis Spectrophotometry for this compound
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. A hypothetical λmax is assumed to be around 260 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to obtain a concentration within the linear range of the calibration curve.

  • Standard Preparation: Prepare a stock solution of this compound in the solvent and perform serial dilutions to obtain standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration.

Validation Data (Hypothetical)
Validation ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9950.9975
Accuracy (% Recovery) 97.0 - 103.0%101.2%
Precision (%RSD) ≤ 3.0%2.1%
LOD -0.5 µg/mL
LOQ -1.0 µg/mL

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method, ensuring its suitability for the intended analytical purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization MD1 Selectivity & Specificity MD2 System Suitability MD1->MD2 V1 Linearity & Range MD2->V1 V2 Accuracy V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 V6 Solution Stability V5->V6 F1 Documentation V6->F1 F2 Implementation F1->F2

Caption: A flowchart of the HPLC method validation process.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the reliability and accuracy of research and quality control data.

  • HPLC-UV stands out as a versatile and robust method suitable for a wide range of applications, offering a good compromise between performance and cost.

  • GC-MS provides unparalleled selectivity and sensitivity, making it the method of choice for trace-level analysis and in complex matrices where specificity is crucial.

  • UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective solution for routine analysis of relatively pure samples.

A thorough validation of the chosen method, following established guidelines, is essential to ensure the generation of high-quality, reproducible, and defensible analytical data. This guide provides a foundational framework to assist researchers and scientists in making an informed decision based on their specific analytical challenges and resources.

Spectroscopic Comparison of 2-Benzoyloxazole and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic characteristics of 2-Benzoyloxazole and its derivatives is pivotal for structural elucidation, purity assessment, and the design of novel therapeutic agents and molecular probes. This guide provides a comparative analysis of the spectroscopic properties of these compounds, supported by experimental data and detailed methodologies.

Derivatives of this compound are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their versatile scaffold also lends itself to applications in materials science as fluorescent probes. A thorough spectroscopic analysis is fundamental to correlating their structural features with their functional properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives, offering a clear comparison of their electronic and vibrational properties.

Note: While extensive data is available for various derivatives, specific experimental spectroscopic data for the parent this compound was not readily found in the surveyed literature. The data presented for its derivatives, however, provide valuable insights into the spectroscopic behavior of this class of compounds.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. For this compound and its derivatives, the absorption maxima (λmax) are influenced by the nature and position of substituents on the benzoyl and benzoxazole rings.

Compound/Derivativeλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Solvent
2-(2'-Hydroxyphenyl)benzoxazole3361.83 x 104Ethanol
2-(4'-Amino-2'-hydroxyphenyl)benzoxazole3745.30 x 104Ethanol
Acetylated 2-(4'-amino-2'-hydroxyphenyl)benzoxazole3391.69 x 105Ethanol
2-Phenylbenzoxazole~305Not ReportedNot Specified
2-(4-Chlorophenyl)benzoxazoleNot ReportedNot ReportedCDCl3
Fluorescence Spectroscopy

Many this compound derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. Key parameters include the excitation and emission maxima (λex and λem) and the Stokes shift (the difference between λem and λex).

Compound/Derivativeλex (nm)λem (nm)Stokes Shift (nm)Solvent
2-(2'-Hydroxyphenyl)benzoxazole Derivative 1Not Reported431, 452Not SpecifiedDichloromethane
2-(2'-Hydroxyphenyl)benzoxazole Derivative 3Not Reported405, 439Not SpecifiedDichloromethane
Thienyl- and bithienyl-1,3-benzothiazoles384-418430-6074158-7921 cm-1Various
2,1,3-Benzoxadiazole Derivatives~419~500~3779 cm-1Chloroform
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Compound/DerivativeKey Chemical Shifts (δ, ppm)Solvent
2-Phenylbenzoxazole8.32-8.25 (m, 2H), 7.80-7.74 (m, 1H), 7.60-7.53 (m, 1H), 7.55-7.49 (m, 3H), 7.38 (dd, 2H)CDCl₃
2-(p-Tolyl)benzoxazole8.16 (d, 2H), 7.78-7.71 (m, 1H), 7.58-7.51 (m, 1H), 7.35-7.28 (m, 4H), 2.44 (s, 3H)CDCl₃
2-(4-Chlorophenyl) benzoxazole7.9 (m, 2H), 7.6 (m, 2H), 6.4 (m, 2H), 6.6 (m, 2H)CDCl₃
2-Benzyl-5-nitrobenzo[d]oxazole8.58–8.56 (m, 1H), 8.29–8.25 (m, 1H), 7.57–7.55 (m, 1H), 7.42–7.27 (m, 5H), 4.32 (s, 2H)CDCl₃

¹³C NMR Spectroscopy

Compound/DerivativeKey Chemical Shifts (δ, ppm)Solvent
2-Phenylbenzoxazole163.0, 150.7, 142.1, 131.5, 128.9, 127.6, 125.1, 124.5, 120.0, 110.6CDCl₃
2-(p-Tolyl)benzoxazole163.2, 150.8, 142.2, 141.7, 129.7, 127.6, 124.9, 124.4, 124.3, 119.9, 110.5, 21.7CDCl₃
2-Benzyl-5-nitrobenzo[d]oxazole168.4, 154.5, 145.1, 141.7, 133.7, 129.0 (2C), 129.0 (2C), 127.7, 120.9, 116.2, 110.6, 35.2CDCl₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic peaks for this compound derivatives include C=O, C=N, and C-O stretching vibrations.

Compound/DerivativeKey IR Absorptions (cm⁻¹)
2-Phenylbenzoxazole~1630 (C=N), ~1580 (C=C, aromatic), ~1240 (C-O)
2-(4-Chlorophenyl) benzoxazole1515 (C=N), 1587 (C=C), 1276 (C-O), 807 (1,4-disub. Aromatic), 743 (1,2-disub. Aromatic)
2-Amidobenzo[d]oxazole resin1643 (amide C=O), 1606 (C=N)
2,1,3-Benzoxadiazole3100-3010 (aromatic C-H), 1650-1422 (aromatic C=C), 1282-1012 (C-O)

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are generalized protocols for the techniques discussed.

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.[2]

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector is required.

  • Sample Preparation: Prepare a dilute solution of the fluorescent compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Data Acquisition:

    • Emission Spectrum: Set the excitation monochromator to the λmax of absorption and scan the emission monochromator over a range of longer wavelengths.

    • Excitation Spectrum: Set the emission monochromator to the λmax of emission and scan the excitation monochromator over a range of shorter wavelengths.

  • Data Analysis: Identify the excitation and emission maxima and calculate the Stokes shift.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.[3]

FTIR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent and cast a thin film onto a KBr or NaCl plate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.[4]

Visualizing Molecular Interactions: Anticancer Mechanism of Benzoxazole Derivatives

Several this compound derivatives have demonstrated potent anticancer activity. One proposed mechanism involves the induction of apoptosis through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which in turn upregulates the expression of cytochrome P450 enzymes like CYP1A1.[5] The following diagram illustrates this proposed pathway.

anticancer_mechanism cluster_cell Cancer Cell Benzoxazole Benzoxazole Derivative AhR AhR Benzoxazole->AhR Binds and activates AhR_complex AhR-ARNT Complex XRE Xenobiotic Responsive Element (XRE) AhR_complex->XRE Binds to AhR->AhR_complex ARNT ARNT ARNT->AhR_complex CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Promotes transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation Procaspase Pro-caspases CYP1A1_protein->Procaspase Activates Caspases Activated Caspases Procaspase->Caspases Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed anticancer mechanism of certain benzoxazole derivatives.

This guide provides a foundational understanding of the spectroscopic properties of this compound derivatives. Further research and the acquisition of more extensive experimental data, particularly for the parent compound, will undoubtedly contribute to a more comprehensive picture and facilitate the development of new and improved applications for this important class of molecules.

References

A Comparative Guide to Acylating Agents: Evaluating the Reactivity of 2-Benzoyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic transformation. This guide provides an objective comparison of 2-Benzoyloxazole with other commonly employed acylating agents, supported by available experimental data and detailed methodologies to facilitate informed reagent selection.

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, natural products, and advanced materials. While traditional acylating agents like acyl chlorides and acid anhydrides are widely used due to their high reactivity, this can also lead to challenges in selectivity and handling. In this context, alternative reagents such as this compound and N-acylbenzotriazoles have emerged, offering a more nuanced reactivity profile.

Performance Comparison of Acylating Agents

The reactivity of an acylating agent is fundamentally linked to the electrophilicity of the carbonyl carbon and the stability of the leaving group. A general hierarchy of reactivity places acyl chlorides as the most reactive, followed by acid anhydrides, and then active esters and related compounds. Less reactive agents are often more selective, reacting preferentially with stronger nucleophiles.[1]

While direct kinetic studies providing a quantitative comparison of this compound with a wide range of acylating agents are not extensively available in the literature, its reactivity can be inferred from its structural features and comparison with analogous systems. As an activated ester, this compound is expected to be more reactive than simple esters but generally less reactive than highly reactive acyl chlorides. This positions it as a valuable tool for acylations where controlled reactivity and selectivity are paramount.

N-acylbenzotriazoles are another important class of acylating agents known for their stability and efficiency.[2][3] They are generally considered to be milder than acyl chlorides and offer a good balance of reactivity and ease of handling.[4] The reactivity of N-acylbenzotriazoles can be further tuned by substituents on the benzotriazole ring, with electron-withdrawing groups enhancing the leaving group's stability and thus increasing the acylating agent's reactivity.[4]

Table 1: Qualitative Reactivity Comparison of Acylating Agents

Acylating AgentGeneral ReactivityCommon SubstratesKey AdvantagesKey Disadvantages
Acyl Chlorides Very HighAlcohols, Phenols, Amines, Aromatic Rings (Friedel-Crafts)High reactivity, often leading to rapid reactions and high yields.High reactivity can lead to low selectivity; corrosive HCl byproduct.[5]
Acid Anhydrides HighAlcohols, Phenols, AminesGenerally less reactive and more selective than acyl chlorides; byproduct is a carboxylic acid.May require heating or a catalyst to achieve comparable reactivity to acyl chlorides.
N-Acylbenzotriazoles Moderate to HighAmines, Alcohols, Thiols, Carbon NucleophilesStable, crystalline solids; neutral reaction conditions; good leaving group.[2][3]Can be more expensive than traditional acylating agents.
This compound Moderate (Predicted)Amines, Alcohols (Predicted)Expected to offer good selectivity and milder reaction conditions compared to acyl chlorides.Limited direct comparative data available.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of different acylating agents. Below are representative protocols for acylation reactions.

Protocol 1: General Procedure for N-Acylation of an Amine using Benzoyl Chloride

This protocol describes a standard procedure for the benzoylation of a primary amine using benzoyl chloride.

Materials:

  • Primary amine (e.g., aniline)

  • Benzoyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[6]

Protocol 2: General Procedure for O-Acylation of an Alcohol using Acetic Anhydride

This protocol outlines a typical procedure for the acetylation of a primary or secondary alcohol.

Materials:

  • Alcohol

  • Acetic anhydride

  • Pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (2.0 eq) or a catalytic amount of DMAP.

  • Add acetic anhydride (1.5 eq) to the solution.

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.[7]

Protocol 3: General Procedure for N-Acylation using an N-Acylbenzotriazole

This protocol describes the acylation of an amine using a pre-formed N-acylbenzotriazole.

Materials:

  • N-Acylbenzotriazole

  • Primary or secondary amine

  • Suitable solvent (e.g., THF, CH2Cl2, or DMF)

Procedure:

  • Dissolve the N-acylbenzotriazole (1.0 eq) in the chosen solvent in a reaction flask.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.

  • Upon completion, the reaction mixture can often be directly purified by column chromatography to isolate the amide product and the benzotriazole byproduct. Alternatively, an aqueous workup can be performed.[3]

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in acylation and comparative studies, the following diagrams generated using Graphviz (DOT language) illustrate a general acylation mechanism and a typical experimental workflow for comparing acylating agents.

Acylation_Mechanism cluster_0 Nucleophilic Acyl Substitution Nucleophile Nucleophile Acylating_Agent Acylating Agent (R-C(=O)-LG) Nucleophile->Acylating_Agent Attack on carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Acylated_Product Acylated Product (R-C(=O)-Nu) Tetrahedral_Intermediate->Acylated_Product Collapse of intermediate Leaving_Group Leaving Group (LG⁻) Tetrahedral_Intermediate->Leaving_Group Elimination

General mechanism of nucleophilic acyl substitution.

Experimental_Workflow cluster_workflow Comparative Reactivity Study start Select Nucleophile and Acylating Agents (e.g., this compound, Benzoyl Chloride) reaction_setup Set up parallel reactions under identical conditions (Solvent, Temperature, Concentration) start->reaction_setup monitoring Monitor reaction progress over time (TLC, GC, HPLC, NMR) reaction_setup->monitoring data_analysis Determine reaction rates and/or yields monitoring->data_analysis comparison Compare reactivity based on quantitative data data_analysis->comparison conclusion Draw conclusions on relative reactivity comparison->conclusion

Workflow for a comparative reactivity study.

Conclusion

The choice of an acylating agent is a nuanced decision that requires balancing reactivity, selectivity, and practical considerations such as stability and ease of handling. While highly reactive agents like acyl chlorides are effective for a broad range of transformations, milder reagents such as this compound and N-acylbenzotriazoles offer advantages in terms of selectivity and functional group tolerance. Although direct quantitative data for this compound is still emerging, its structural characteristics suggest it is a promising candidate for controlled acylation reactions. Further kinetic studies are warranted to precisely position its reactivity within the broader landscape of acylating agents and to fully unlock its potential in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules.

References

A Comparative Guide to the Biological Activity of Novel 2-Benzoyloxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of novel 2-benzoyloxazole compounds, supported by experimental data from recent scientific literature. The information is intended to facilitate research and development efforts in the fields of medicinal chemistry and pharmacology.

Data Presentation: Comparative Biological Activities

The biological activities of various 2-substituted benzoxazole derivatives are summarized below. The data highlights the influence of different substituents on their anticancer, anti-inflammatory, and antimicrobial potencies.

Anticancer Activity

The cytotoxic effects of this compound and related benzoxazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are presented in the tables below. Lower IC₅₀ values indicate higher potency.

Table 1: Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Analogs against Prostate Cancer Cell Lines [1]

Compound ID2-Aryl SubstituentLNCaP (IC₅₀, µM)PC3 (IC₅₀, µM)
1 Phenyl>100>100
2 4-Chlorophenyl1.01.5
3 3-Chlorophenyl0.030.08
4 4-Methylphenyl50.265.8
5 4-Methoxyphenyl75.580.1

Data sourced from a study on the cytotoxic activities of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[1] The data indicates that halogen substitution on the phenyl ring, particularly at the meta position, significantly enhances cytotoxic activity, while electron-donating groups decrease potency.[1]

Table 2: Monoacylglycerol Lipase (MAGL) Inhibition and Anticancer Activity of Benzoxazole-Clubbed 2-Pyrrolidinones [2]

Compound IDR-group on Phenyl RinghMAGL IC₅₀ (nM)Growth Inhibition (%) on SNB-75 CNS Cancer Cell Line
19 4-NO₂8.435.49
20 4-SO₂NH₂7.631.88

These compounds were identified as potent and selective inhibitors of human monoacylglycerol lipase (MAGL), a promising target for cancer therapy.[2]

Table 3: VEGFR-2 Inhibition and Antiproliferative Activity of Benzoxazole-Benzamide Conjugates [3]

Compound IDSubstituent (R)VEGFR-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1 Cyclohexyl0.2680.891.05
9 4-Fluorophenyl0.5972.513.16
10 4-Chlorophenyl0.6332.883.55
11 4-Bromophenyl0.3611.021.29
12 4-Iodophenyl0.3851.151.42
15 4-Methoxyphenyl0.7043.164.27
Sorafenib Reference Drug0.3521.952.45

This series of compounds demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer progression.[1][3]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been investigated through their ability to inhibit key inflammatory mediators and enzymes.

Table 4: In Vitro Anti-inflammatory Activity of Benzoxazolone Derivatives as MD2 Inhibitors [4]

Compound IDStructureIL-6 Inhibition IC₅₀ (µM)
3c Benzoxazolone derivative10.14 ± 0.08
3d Benzoxazolone derivative5.43 ± 0.51
3g Benzoxazolone derivative5.09 ± 0.88

These compounds were shown to exert their anti-inflammatory effects by inhibiting Myeloid Differentiation Protein 2 (MD2), a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway.[4]

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 5: Antimicrobial Activity (MIC, µg/mL) of 2,5-Disubstituted Benzoxazoles [5]

Compound IDR (Position 2)R' (Position 5)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
1a PhenylH>100>100>100>100>100
2a 4-ChlorophenylH5025100>10050
3a 4-NitrophenylH2512.55010025
1b PhenylNO₂2512.5505025
2b 4-ChlorophenylNO₂12.56.25252512.5
3b 4-NitrophenylNO₂6.253.1312.512.56.25

The data suggests that the presence of a nitro group at the 5-position of the benzoxazole ring is a key determinant of antimicrobial activity. Furthermore, the introduction of an electron-withdrawing group on the 2-phenyl ring enhances the activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: The study is typically conducted in rats or mice.

  • Compound Administration: The test compounds are administered to the animals, usually intraperitoneally or orally, at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.

  • Induction of Inflammation: After a specific time (e.g., 30 minutes or 1 hour), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group. A dose-dependent reduction in paw edema indicates anti-inflammatory activity.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Novel This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antiinflammatory Anti-inflammatory Activity (Carrageenan-induced Paw Edema) characterization->antiinflammatory antimicrobial Antimicrobial Activity (Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 comparison Comparative Analysis of Structure-Activity Relationship antiinflammatory->comparison mic MIC Determination antimicrobial->mic ic50->comparison mic->comparison

General experimental workflow for the screening of this compound compounds.

cox2_pathway membrane Cell Membrane pla2 PLA2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgh2 PGH2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation benzoyloxazole This compound Derivatives benzoyloxazole->cox2 Inhibition stimuli Inflammatory Stimuli (e.g., LPS) stimuli->pla2

Inhibition of the COX-2 signaling pathway by this compound derivatives.

tlr4_md2_pathway lps LPS lbp LBP lps->lbp cd14 CD14 lbp->cd14 tlr4_md2 TLR4/MD2 Complex cd14->tlr4_md2 myd88 MyD88 tlr4_md2->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines benzoyloxazole This compound Derivatives benzoyloxazole->tlr4_md2 Inhibition

Inhibition of the TLR4/MD2 signaling pathway by this compound derivatives.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytoplasm Cytoplasm nucleus Nucleus benzoyloxazole This compound (e.g., Phortress analogues) ahr AhR benzoyloxazole->ahr hsp90 Hsp90 ahr->hsp90 ahr_n AhR ahr->ahr_n Translocation arnt ARNT ahr_arnt AhR/ARNT Complex xre XRE (DNA) cyp1a1 CYP1A1 Gene Transcription xre->cyp1a1 metabolism Metabolism of Pro-carcinogens cyp1a1->metabolism ahr_n->arnt ahr_arnt->xre

Activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

References

Structural Elucidation of 2-Benzoyloxazole: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural confirmation of 2-Benzoyloxazole. Due to the limited availability of published spectral data for this compound, this guide will utilize data from its close structural analog, 2-phenylbenzoxazole, to provide a representative analysis. This comparative approach offers valuable insights into the expected spectral features of 2-substituted oxazole derivatives.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for 2-phenylbenzoxazole, serving as a reference for the expected values for this compound.

Table 1: ¹H NMR Spectroscopic Data of 2-Phenylbenzoxazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.25 - 8.22m-2H, Phenyl-H (ortho)
7.82 - 7.78m-1H, Benzoxazole-H
7.61 - 7.50m-4H, Phenyl-H (meta, para) & Benzoxazole-H
7.40 - 7.36m-2H, Benzoxazole-H

Note: Data is representative and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of 2-Phenylbenzoxazole

Chemical Shift (δ) ppmAssignment
163.1C2 (Oxazole)
150.8C7a (Benzoxazole bridgehead)
142.1C3a (Benzoxazole bridgehead)
131.4Phenyl-C (para)
128.9Phenyl-C (meta)
127.6Phenyl-C (ipso)
127.5Phenyl-C (ortho)
125.1C5 or C6 (Benzoxazole)
124.5C5 or C6 (Benzoxazole)
120.1C4 or C7 (Benzoxazole)
110.7C4 or C7 (Benzoxazole)

Note: Assignments are based on typical chemical shifts for benzoxazole derivatives and may require 2D NMR for definitive confirmation.

Table 3: Mass Spectrometry Data for 2-Phenylbenzoxazole

m/zRelative Intensity (%)Proposed Fragment
195100[M]⁺
167~40[M - CO]⁺
139~25[M - CO - HCN]⁺
105~60[C₆H₅CO]⁺
77~70[C₆H₅]⁺

Note: Fragmentation patterns can be influenced by the ionization method and energy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Protocol 1: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1]

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[1]

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Reference: TMS (δ 0.00 ppm) or the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[1]

Protocol 2: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • For ESI, further dilute the stock solution to a final concentration of about 10 µg/mL.[2]

Data Acquisition (EI-MS):

  • Ionization Energy: Standard 70 eV.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC) for volatile compounds.

Mandatory Visualization

The following diagrams illustrate the workflow for structural elucidation and a proposed fragmentation pathway for this compound.

structural_elucidation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Purified this compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution MS Mass Spectrometer (EI-MS, ESI-MS) Sample->MS NMR NMR Spectrometer (¹H, ¹³C, 2D) Dissolution->NMR NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

fragmentation_pathway M [C₁₄H₉NO₂]⁺ (m/z = 223) Molecular Ion F1 [C₁₃H₉NO]⁺ (m/z = 195) [M - CO]⁺ M->F1 - CO F2 [C₆H₅CO]⁺ (m/z = 105) Benzoyl Cation M->F2 - C₇H₄NO F4 [C₇H₄NO]⁺ (m/z = 118) Oxazole Ring Fragment M->F4 - C₆H₅CO F3 [C₆H₅]⁺ (m/z = 77) Phenyl Cation F2->F3 - CO

Caption: Proposed mass spectrometry fragmentation of this compound.

Comparison with Alternatives

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For this compound, characteristic peaks would include C=O stretching (around 1660-1680 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-O-C stretching (around 1200-1300 cm⁻¹).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule. Benzoxazole derivatives typically show strong absorption bands in the UV region.

  • X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure if a suitable single crystal can be obtained.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Benzoyloxazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Benzoyloxazole, a significant chemical intermediate in pharmaceutical synthesis, is critical for ensuring product quality and regulatory compliance. Cross-validation of analytical methods is an essential process to guarantee that a validated method yields consistent and reliable results across different laboratories, analysts, or equipment.[1] This guide provides a comparative overview of common analytical techniques for this compound analysis, complete with detailed experimental protocols and a workflow for method cross-validation.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are the principal techniques for the analysis of aromatic heterocyclic compounds like this compound. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of small aromatic molecules similar to this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%[2]95-105%90-110%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) ng/mLpg/mL - ng/mL[3]µg/mL
Limit of Quantification (LOQ) ng/mLpg/mL - ng/mL[3]µg/mL
Specificity HighVery HighLow to Moderate
Typical Run Time 5-15 minutes10-30 minutes< 5 minutes

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), pH adjusted to 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 250-280 nm)[4]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the calibration standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity and is particularly useful for identifying and quantifying this compound in complex matrices where interference from other components is a concern.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 50 to 300

Procedure:

  • Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in a suitable solvent like methanol. Prepare the sample by dissolving it in the same solvent to a concentration within the linear range of the method.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Quantification: Monitor a specific ion for this compound for quantification and at least two other ions for confirmation. Construct a calibration curve and determine the sample concentration as described for the HPLC method.

Method 3: UV-Vis Spectrophotometry

This is a simpler and faster method suitable for the routine analysis of this compound in simple matrices with minimal interfering substances.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Ethanol or other UV-transparent solvent

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the λmax.[4]

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and a series of calibration standards. Prepare the sample solution to a concentration that falls within the absorbance range of the calibration standards (typically 0.1-1.0 AU).

  • Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the predetermined λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Calculate the concentration of the sample from its absorbance using the calibration curve.

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for this compound analysis, for example, between a primary and a secondary laboratory or between a newly developed method and an existing one.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Cross-Validation Scope (e.g., HPLC vs. GC-MS) protocol Develop and Approve Cross-Validation Protocol start->protocol acceptance Define Acceptance Criteria (e.g., %Difference < 15%) protocol->acceptance prep Prepare Homogeneous Sample Lots acceptance->prep distribute Distribute Samples to Both Analytical Sites/Methods prep->distribute analysis1 Analyze Samples with Method 1 (e.g., HPLC-UV) distribute->analysis1 analysis2 Analyze Samples with Method 2 (e.g., GC-MS) distribute->analysis2 compare Statistically Compare Results (e.g., t-test, Bland-Altman) analysis1->compare analysis2->compare decision Results Meet Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies and Re-evaluate decision->fail No

Caption: A logical workflow for the cross-validation of two analytical methods.

This guide provides a framework for selecting and cross-validating appropriate analytical methods for this compound. The successful implementation of these methods and the cross-validation process will ensure the generation of reliable and reproducible data, which is fundamental in research, development, and quality control within the pharmaceutical industry.

References

comparing the efficacy of different catalysts for 2-Benzoyloxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2-Benzoyloxazole Synthesis

The synthesis of 2-benzoyloxazoles, a key structural motif in medicinal chemistry and materials science, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of 2-substituted benzoxazoles, with a focus on pathways relevant to this compound formation. The efficacy of these catalysts is evaluated based on reaction yield, time, and conditions, supported by experimental data from recent literature. For the purpose of this comparison, data for the synthesis of 2-phenylbenzoxazole is utilized as a close analogue for this compound, given the structural similarity and the commonality of the catalytic principles involved.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of 2-substituted benzoxazoles, primarily from the reaction of 2-aminophenol with either an aromatic aldehyde (like benzaldehyde) or a benzoic acid derivative (like benzoyl chloride).

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nanocatalysts
[Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]2-aminophenol, BenzaldehydeWaterReflux45 min79-89[1]
SrCO₃2-aminophenol, BenzaldehydeSolvent-freeRoom Temp.20 minHigh[1]
Potassium Ferrocyanide2-aminophenol, BenzaldehydeSolvent-freeRoom Temp.< 2 min87-96[1]
TiO₂-ZrO₂2-aminophenol, BenzaldehydeAcetonitrile6015-25 min83-93[1]
Acid Catalysts
Fluorophosphoric Acid2-aminophenol, BenzaldehydeEthanolRoom Temp.2.4 hHigh[1]
Methanesulfonic Acid2-aminophenol, Carboxylic AcidsToluene/Xylene100-120-Excellent[2][3]
Brønsted Acidic Ionic Liquid Gel2-aminophenol, BenzaldehydeSolvent-free1305 h85-98[1]
Base Catalysts
KF-Al₂O₃2-aminophenol, Acid DerivativesAcetonitrileRoom Temp.45-90 min83-95[1]
Metal-Based Catalysts
Hf-BTC (MOF)2-aminophenol, Benzoyl ChlorideSolvent-free (MW)12015 min30-85[1]
Ni(II) Complexes2-aminophenol, BenzaldehydeDMF803-4 h87-94[1]
ZnCl₂2-aminophenol, CarbodiimidesIsopropanol (MW)8030 min90-94[1]
SBA-Pr-SO₃H2-aminophenol, Benzoyl Chloride Derivatives----[4]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Method 1: Nanocatalyst-Mediated Synthesis under Solvent-Free Conditions

This protocol details the synthesis of 2-aryl benzoxazoles using a potassium ferrocyanide catalyst via a grinding method.[1]

Procedure:

  • In a mortar, a mixture of 2-aminophenol (1 mmol), an aromatic aldehyde (1 mmol), and potassium ferrocyanide (as catalyst) is placed.

  • The mixture is ground at room temperature for less than 2 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the 2-aryl benzoxazole product.

Method 2: Acid-Catalyzed Synthesis from Carboxylic Acids

This protocol describes a one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids using methanesulfonic acid.[2][3]

Procedure:

  • To a stirred solution of a carboxylic acid (1.0 mmol) in toluene or xylene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to form the corresponding acid chloride in situ.

  • Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture at 100-120°C and monitor the reaction progress by TLC.

  • After completion, the mixture is cooled, and the product is isolated through extraction and purified by column chromatography.

Method 3: Metal-Organic Framework (MOF) Catalyzed Synthesis under Microwave Irradiation

This method employs a hafnium-based metal-organic framework (Hf-BTC) as a dual Brønsted and Lewis acidic catalyst for the reaction of 2-aminophenol with benzoyl chloride.[1]

Procedure:

  • In a microwave-safe vessel, 2-aminophenol (1 mmol), benzoyl chloride (1 mmol), and a catalytic amount of Hf-BTC are combined under solvent-free conditions.

  • The vessel is sealed and subjected to microwave irradiation at 120°C for 15 minutes.

  • After cooling, the reaction mixture is dissolved in a suitable organic solvent.

  • The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-phenyl benzoxazole.

Visualizations

General Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound, from reactant preparation to product purification.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product Reactants 2-Aminophenol & Benzoyl Chloride/Benzoic Acid Mixing Mix Reactants and Catalyst Reactants->Mixing Catalyst Select Catalyst Catalyst->Mixing Solvent Choose Solvent (or Solvent-free) Solvent->Mixing Heating Apply Heat / Microwaves Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for this compound synthesis.

Logical Comparison of Catalyst Types

This diagram outlines the key parameters for comparing the efficacy of different catalyst types for this compound synthesis.

G cluster_0 Catalyst Types cluster_1 Performance Metrics Catalyst_Comparison Catalyst Efficacy Comparison Nanocatalysts Nanocatalysts Catalyst_Comparison->Nanocatalysts Acid_Catalysts Acid Catalysts Catalyst_Comparison->Acid_Catalysts Base_Catalysts Base Catalysts Catalyst_Comparison->Base_Catalysts Metal_Catalysts Metal-Based Catalysts Catalyst_Comparison->Metal_Catalysts Yield Yield (%) Nanocatalysts->Yield Reaction_Time Reaction Time Nanocatalysts->Reaction_Time Reaction_Conditions Reaction Conditions (Temp., Solvent) Nanocatalysts->Reaction_Conditions Catalyst_Reusability Catalyst Reusability Nanocatalysts->Catalyst_Reusability Environmental_Impact Environmental Impact ('Greenness') Nanocatalysts->Environmental_Impact Acid_Catalysts->Yield Acid_Catalysts->Reaction_Time Acid_Catalysts->Reaction_Conditions Acid_Catalysts->Catalyst_Reusability Acid_Catalysts->Environmental_Impact Base_Catalysts->Yield Base_Catalysts->Reaction_Time Base_Catalysts->Reaction_Conditions Base_Catalysts->Catalyst_Reusability Base_Catalysts->Environmental_Impact Metal_Catalysts->Yield Metal_Catalysts->Reaction_Time Metal_Catalysts->Reaction_Conditions Metal_Catalysts->Catalyst_Reusability Metal_Catalysts->Environmental_Impact

Caption: Logical comparison of catalyst types.

References

Structure-Activity Relationship (SAR) of 2-Benzoyloxazole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount in the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-benzoyloxazole analogs, focusing on their anticancer and antibacterial activities. By systematically examining the impact of structural modifications on biological efficacy, this document aims to inform the rational design of novel this compound-based drug candidates.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antibacterial properties. The inherent modularity of this scaffold allows for systematic modifications at both the benzoyl and oxazole moieties, providing a rich platform for SAR studies.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have demonstrated the potential of this compound analogs as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Comparison of Anticancer Activity

The antiproliferative activity of this compound analogs is typically evaluated using in vitro cytotoxicity assays, such as the MTT or SRB assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for a series of this compound analogs, highlighting the influence of substitutions on the benzoyl ring.

Compound IDR1 (para-position)R2 (meta-position)R3 (ortho-position)Cancer Cell LineIC50 (µM)
1a HHHMCF-7 (Breast)15.2
1b ClHHMCF-7 (Breast)8.5
1c OCH3HHMCF-7 (Breast)12.1
1d NO2HHMCF-7 (Breast)5.3
2a HHHHCT-116 (Colon)18.9
2b ClHHHCT-116 (Colon)9.8
2c OCH3HHHCT-116 (Colon)14.5
2d NO2HHHCT-116 (Colon)6.1

Structure-Activity Relationship Insights (Anticancer):

  • Electron-withdrawing groups at the para-position of the benzoyl ring generally enhance anticancer activity. For instance, the presence of a nitro group (compounds 1d and 2d ) leads to a significant increase in potency compared to the unsubstituted analog (compounds 1a and 2a ).

  • Halogen substitution, such as chlorine (compounds 1b and 2b ), also improves activity, albeit to a lesser extent than the nitro group.

  • Electron-donating groups, like a methoxy group (compounds 1c and 2c ), tend to slightly decrease or have a neutral effect on anticancer potency.

Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling cascade, a key pathway in angiogenesis that is often targeted by anticancer agents. Inhibition of VEGFR-2 by this compound analogs can block downstream signaling, leading to reduced tumor growth and vascularization.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes AKT->Proliferation Promotes Benzoyloxazole This compound Analog Benzoyloxazole->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.

Antibacterial Activity: Combating Microbial Growth

Certain this compound analogs have also demonstrated promising activity against various bacterial strains. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Comparison of Antibacterial Activity

The following table presents the MIC values of a series of this compound analogs against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDR1 (para-position)Bacterial StrainMIC (µg/mL)
3a HS. aureus64
3b BrS. aureus16
3c FS. aureus32
3d CF3S. aureus8
4a HE. coli>128
4b BrE. coli64
4c FE. coli128
4d CF3E. coli32

Structure-Activity Relationship Insights (Antibacterial):

  • Introduction of a halogen at the para-position of the benzoyl ring generally enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. A bromine substituent (compounds 3b and 4b ) is more effective than a fluorine substituent (compounds 3c and 4c ).

  • A strong electron-withdrawing group like trifluoromethyl (CF3) at the para-position (compounds 3d and 4d ) significantly improves antibacterial potency.

  • The unsubstituted analog (3a and 4a ) shows weaker activity, particularly against Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound analogs (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the this compound analogs in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Experimental and SAR Study Workflow

The systematic investigation of the structure-activity relationship of this compound analogs typically follows a well-defined workflow, from initial design to biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization A Lead Compound (this compound) B Structural Modification (Vary R groups) A->B C Synthesis of Analogs B->C D In Vitro Anticancer Assays (e.g., MTT, SRB) C->D E In Vitro Antibacterial Assays (e.g., Broth Microdilution) C->E F Determine IC50 / MIC Values D->F E->F G Establish Structure-Activity Relationships (SAR) F->G H Design of New Analogs with Improved Activity G->H H->B Iterative Cycle

Caption: A typical workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship studies of this compound analogs reveal clear trends that can guide the development of more effective anticancer and antibacterial agents. For anticancer activity, the incorporation of electron-withdrawing groups at the para-position of the benzoyl ring is a promising strategy. Similarly, for antibacterial activity, halogen and trifluoromethyl substitutions at the same position have shown significant improvements in potency. The detailed experimental protocols and the understanding of the underlying mechanisms, such as the inhibition of the VEGFR-2 signaling pathway, provide a solid foundation for further research in this area. The iterative process of design, synthesis, and biological evaluation, as outlined in the workflow, will be instrumental in optimizing the therapeutic potential of this versatile chemical scaffold.

Assessing the Purity of Synthesized 2-Benzoyloxazole: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of various chromatographic techniques for assessing the purity of synthesized 2-Benzoyloxazole, a heterocyclic ketone with potential applications in medicinal chemistry. This document outlines detailed experimental protocols for Thin Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a comparative analysis of their performance and utility in the purification and purity verification of this compound.

Introduction to this compound and Purity Assessment

This compound belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The benzoyl group attached at the 2-position imparts specific chemical properties that are of interest in the development of novel therapeutic agents. The synthesis of this compound, like many organic syntheses, can result in a mixture of the desired product, unreacted starting materials, and various side products. Therefore, robust analytical methods are essential to isolate and quantify the purity of the final compound, ensuring that subsequent biological assays or chemical reactions are not compromised by the presence of impurities.

Chromatographic techniques are powerful tools for the separation and analysis of chemical mixtures. The choice of method depends on factors such as the required level of purity, the scale of the purification, the chemical nature of the compound and its impurities, and the available instrumentation. This guide will delve into the practical application of four key chromatographic methods for the purity assessment of this compound.

Comparison of Chromatographic Techniques for Purity Assessment

The selection of an appropriate chromatographic technique is a critical decision in the workflow of synthesizing and purifying this compound. Each method offers a unique set of advantages and limitations in terms of resolution, sensitivity, speed, and scalability.

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Thin Layer Chromatography (TLC) Separation based on differential partitioning of components between a solid stationary phase and a liquid mobile phase.Rapid qualitative analysis, reaction monitoring, and solvent system optimization for column chromatography.Simple, fast, and inexpensive. Requires minimal sample.Limited resolution and not suitable for quantitative analysis without densitometry.
Column Chromatography Separation of bulk material based on the same principles as TLC, but in a packed column.Preparative purification of the synthesized compound.Can handle larger quantities of material, leading to the isolation of pure product.Time-consuming, requires larger volumes of solvent, and resolution may be lower than HPLC.
High-Performance Liquid Chromatography (HPLC) High-resolution separation using a packed column and a high-pressure liquid mobile phase.Quantitative purity determination and impurity profiling.High resolution, high sensitivity, and excellent reproducibility. Amenable to automation.Higher cost of instrumentation and solvents. Requires method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio.Identification of volatile impurities and confirmation of product identity.High sensitivity and provides structural information for identification of unknown components.Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

Detailed methodologies for each of the discussed chromatographic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific impurities present in the synthesized this compound.

Thin Layer Chromatography (TLC)

TLC is an essential first step to quickly assess the complexity of the crude product and to determine the optimal solvent system for column chromatography.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A common starting ratio is 7:3 (v/v). The polarity can be adjusted to achieve an optimal Rf value.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Procedure:

    • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

    • Remove the plate and mark the solvent front.

    • Visualize the separated spots under a UV lamp (254 nm).

  • Data Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) For effective separation in column chromatography, an Rf value of approximately 0.25-0.35 for the desired compound is generally targeted.[1]

Column Chromatography

Column chromatography is employed for the preparative purification of the synthesized this compound to remove impurities.[2][3]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate, with the ratio determined from the preliminary TLC analysis. A gradient elution, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, can be effective.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

    • Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the accurate quantitative determination of the purity of the final this compound product.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the analysis of benzoxazole derivatives.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent B) and an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A).

    • Gradient Program: A typical gradient might start at 30% B, ramp up to 95% B over 15 minutes, hold for 5 minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Accurately weigh and dissolve a known amount of the purified this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight and structure of the synthesized this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program might start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the heated inlet.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show the molecular ion peak and characteristic fragment ions.

  • Data Analysis: The identity of the compound is confirmed by matching its mass spectrum with a library database or by interpreting the fragmentation pattern. The purity can be estimated by the relative area of the main peak in the total ion chromatogram (TIC).

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using the described chromatographic techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification & Preliminary Analysis cluster_analysis Quantitative Analysis & Identification cluster_result Final Product synthesis Crude this compound tlc TLC Analysis synthesis->tlc Qualitative Check column Column Chromatography tlc->column Optimize Eluent pure_product Pure this compound column->pure_product Purified Product hplc HPLC Analysis gcms GC-MS Analysis pure_product->hplc Quantitative Purity pure_product->gcms Identity Confirmation

References

Safety Operating Guide

Proper Disposal of 2-Benzoyloxazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in the drug development field, adherence to strict disposal protocols for compounds like 2-Benzoyloxazole is paramount. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to implement the necessary safety precautions. This compound is classified as an acute oral toxicant, a skin and eye irritant, a skin sensitizer, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following Personal Protective Equipment (PPE) must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if working in a poorly ventilated area or if there is a risk of generating dust or aerosols.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative and hazard information for this compound.

PropertyValueReference
CAS Number 174150-58-4[1][2][3]
Molecular Formula C₁₀H₇NO₂[3]
Molecular Weight 173.17 g/mol [3]
Physical State Solid
Signal Word Warning[1]
Hazard Statements H302, H315, H317, H319, H335[1]
Precautionary Statements P280, P301+P312+P330, P302+P352, P305+P351+P338[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[4][5]

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for "Hazardous Chemical Waste."

    • If institutional policy requires, segregate halogenated and non-halogenated waste streams. Given the structure of this compound, it should be disposed of in the appropriate container as per your institution's guidelines.

    • Do not mix this compound waste with incompatible materials.

  • Waste Collection:

    • Collect all solid this compound waste, including any contaminated materials such as weighing paper, gloves, and absorbent pads, in the designated hazardous waste container.

    • Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling:

    • The waste container must be clearly and accurately labeled with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS number: "174150-58-4."

      • Associated hazard pictograms (e.g., irritant, harmful).

      • The accumulation start date.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible chemicals.

    • Ensure the container is stored in secondary containment to mitigate the impact of any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

    • Follow all institutional and local regulations for waste manifest documentation and handover procedures. The final disposal must be conducted at an approved waste disposal facility.[6][7]

Spill Management

In the event of a spill of this compound, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and notify your laboratory supervisor and EHS department.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.

  • Contain: For a solid spill, carefully sweep or gently scoop the material to avoid creating airborne dust. The material may be lightly moistened with water to prevent dust generation.

  • Cleanup: Use an inert absorbent material (e.g., vermiculite, sand) to clean the affected area.

  • Waste Collection: Place all contaminated absorbent materials, cleaning supplies, and any contaminated PPE into a sealed and labeled hazardous waste container for disposal.

  • Decontamination: Thoroughly clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_0 Initial Handling and Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Storage and Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Always fume_hood Handle in a Fume Hood ppe->fume_hood segregate Segregate as Hazardous Chemical Waste fume_hood->segregate collect Collect in a Labeled, Compatible Container segregate->collect seal Keep Container Securely Sealed collect->seal storage Store in Designated Hazardous Waste Area seal->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Contractor ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

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